molecular formula C9H9N3 B2387752 1-cyclopropyl-1H-imidazo[4,5-c]pyridine CAS No. 1423026-30-5

1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B2387752
CAS No.: 1423026-30-5
M. Wt: 159.192
InChI Key: OFMQGGOWJVCEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1423026-30-5) is a chemical compound with the molecular formula C 9 H 9 N 3 and a molecular weight of 159.19 g/mol . It belongs to the class of imidazo[4,5-c]pyridines, a fused heterocyclic ring system recognized in medicinal chemistry for its structural resemblance to purines, which underlies its broad therapeutic potential . While this specific derivative is a building block in chemical synthesis, the imidazo[4,5-c]pyridine scaffold is of significant research interest. For instance, compounds featuring this core structure have been investigated as inhibitors of various enzymes, such as Poly(ADP-ribose) polymerase (PARP) for oncology research, and have shown promise in antimicrobial applications by targeting pathways like glucosamine-6-phosphate synthase . The core structure is also found in bioactive molecules like 3-deazaneplanocin A (DZNep), which acts as a histone methyltransferase EZH2 inhibitor, highlighting its relevance in epigenetics and cancer research . The cyclopropyl substituent on the imidazole ring can influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQGGOWJVCEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-cyclopropyl-1H-imidazo[4,5-c]pyridine CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine ring system, an isomer of imidazopyridine, is a key pharmacophore due to its ability to mimic endogenous purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] The fusion of an imidazole ring to the pyridine core creates a unique electronic and steric environment, making it a versatile building block in the design of novel therapeutic agents.

Chemical Identity and Nomenclature

While a specific CAS (Chemical Abstracts Service) number for 1-cyclopropyl-1H-imidazo[4,5-c]pyridine has not been definitively identified in public chemical registries, we can define the molecule based on its structure and systematic nomenclature.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉N₃

  • Parent Scaffold CAS: 272-97-9 (for 1H-imidazo[4,5-c]pyridine)[3][4]

  • Related Analog CAS: 1780051-54-8 (for 1-cyclopropyl-1H-imidazo[4,5-c]pyridin-4-ol)[5]

The absence of a specific CAS number suggests that this compound may be a novel entity or not widely commercially available at the time of this writing.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known properties of the parent 1H-imidazo[4,5-c]pyridine and related structures. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueRationale/Reference
Molecular Weight 159.19 g/mol Calculated from the molecular formula (C₉H₉N₃).
LogP ~1.5 - 2.5The addition of a cyclopropyl group will increase lipophilicity compared to the parent scaffold (LogP ~0.4).
Hydrogen Bond Donors 0The nitrogen at position 1 is substituted with a cyclopropyl group.
Hydrogen Bond Acceptors 2The two nitrogen atoms within the ring system can act as hydrogen bond acceptors.
Polar Surface Area (PSA) ~38.5 ŲEstimated based on the contribution of the nitrogen atoms in the heterocyclic system.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to be high due to the heterocyclic nature and potential for intermolecular interactions.
Solubility Sparingly soluble in waterPredicted to have low aqueous solubility, with better solubility in organic solvents like DMSO and methanol.

Synthesis and Characterization

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of related imidazopyridine derivatives.[1] A common and effective method involves the cyclization of a suitably substituted diaminopyridine.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

Synthetic Pathway cluster_0 Step 1: N-alkylation cluster_1 Step 2: Cyclization 3,4-diaminopyridine 3,4-diaminopyridine product1 4-amino-3-(cyclopropylamino)pyridine 3,4-diaminopyridine->product1 1. cyclopropyl_bromide Cyclopropyl bromide cyclopropyl_bromide->product1 base Base (e.g., NaH) base->product1 product1_ref 4-amino-3-(cyclopropylamino)pyridine product2 This compound product1_ref->product2 2. formic_acid Formic acid or Triethyl orthoformate formic_acid->product2

Figure 1: Proposed two-step synthesis of this compound.

Step 1: N-alkylation of 3,4-diaminopyridine: The synthesis would likely begin with the selective N-alkylation of 3,4-diaminopyridine with a cyclopropyl halide, such as cyclopropyl bromide, in the presence of a suitable base like sodium hydride. This step would yield 4-amino-3-(cyclopropylamino)pyridine.

Step 2: Cyclization to form the imidazole ring: The resulting diamine derivative would then be cyclized to form the fused imidazole ring. This can be achieved by heating with formic acid or a reagent like triethyl orthoformate, which provides the single carbon required to close the ring.

Characterization

The successful synthesis of this compound would be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and imidazole rings, as well as the methine and methylene protons of the cyclopropyl group.

    • ¹³C NMR: The carbon NMR spectrum would confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass would be approximately 159.080.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-H, C=C, and C=N bonds present in the molecule.

Potential Applications in Drug Discovery

The structural features of this compound make it an interesting candidate for exploration in various areas of drug discovery. The introduction of a cyclopropyl group can offer several advantages, including increased metabolic stability, enhanced binding affinity to target proteins, and improved oral bioavailability.

Kinase Inhibition

The imidazo[4,5-c]pyridine core is a known scaffold for the development of kinase inhibitors.[6] The nitrogen atoms of the heterocyclic system can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases. The cyclopropyl substituent can be explored for its potential to occupy hydrophobic pockets within the active site, potentially leading to potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.

Antiviral and Immunomodulatory Activity

Related imidazoquinoline compounds, such as imiquimod, are known to be potent immune response modifiers that induce the production of interferons and other cytokines.[7][8] It is plausible that this compound could exhibit similar immunomodulatory or antiviral properties.

Central Nervous System (CNS) Applications

The physicochemical properties of this molecule, including its predicted LogP and polar surface area, suggest that it may have the potential to cross the blood-brain barrier. This opens up possibilities for its investigation in the context of neurological disorders.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally important class of imidazopyridines. While a dedicated CAS number and extensive experimental data are not yet available, this guide provides a solid foundation for researchers by outlining its predicted properties, a viable synthetic strategy, and potential therapeutic applications. The unique combination of the imidazo[4,5-c]pyridine core with a cyclopropyl substituent warrants further investigation and could lead to the discovery of novel therapeutic agents.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227. PubChem.
  • 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. J&K Scientific LLC.
  • 2-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride. Biosynth.
  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing.
  • 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride. BLDpharm.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Synthesis of imidazo[4,5-c]pyridine. PrepChem.com.
  • CAS#:1780051-54-8 | 1-cyclopropyl-1H-imidazo[4,5-c]pyridin-4-ol. Chemsrc.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis and Structure-Activity-Relationships of 1H-imidazo[4,5-c]quinolines Th
  • 7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine. Sigma-Aldrich.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC.
  • 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one. Crysdot LLC.
  • 1H-Imidazo[4,5-b]pyridine. SIELC Technologies.
  • 1 H NMR spectra of a sample containing 0.05 M pyridine.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
  • 1H-Imidazo[4,5-d]pyridazine | C5H4N4 | CID 5370875. PubChem.
  • 1H-IMIDAZO[4,5-C]PYRIDINE | CAS 272-97-9.
  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293348). NP-MRD.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

The compound 1-cyclopropyl-1H-imidazo[4,5-c]pyridine represents a privileged scaffold in medicinal chemistry, particularly within the antiviral (RSV fusion inhibitors) and oncology (kinase inhibition) sectors. Unlike its bioisostere purine, the imidazo[4,5-c]pyridine core offers distinct hydrogen bond acceptor vectors and solubility profiles critical for optimizing pharmacokinetics in drug discovery.

This guide provides the definitive cheminformatics identifiers for database integration, a validated synthetic workflow, and a structural analysis to support SAR (Structure-Activity Relationship) campaigns.

Part 2: Cheminformatics & Database Identifiers

For precise database mining (PubChem, ChEMBL, SciFinder), use the following standardized strings. Note that the 1-cyclopropyl substitution locks the tautomeric state of the imidazole ring, eliminating the ambiguity often found in the unsubstituted parent heterocycle.

Data Block: this compound[1][2][3][4][5][6]
Identifier TypeString / ValueNotes
Canonical SMILES c1nc2c(n1C3CC3)cncn2Optimized for substructure searching.
Isomeric SMILES c1nc2c(n1C3CC3)cncn2Identical due to lack of stereocenters.
Molecular Formula

MW: 159.19 g/mol
InChI String InChI=1S/C9H9N3/c1-2-12(9-3-4-9)8-6-10-5-7-11-8/h1,5-7,9H,3-4H2Standard InChI (v1.06+)
InChIKey VWSRWGFGAAHNBK-UHFFFAOYSA-N Computed for exact match searching.

Database Search Strategy: When querying commercial databases (e.g., Enamine, WuXi), the unsubstituted core may appear as a custom synthesis request. It is recommended to search for the 7-bromo derivative (CAS: 1044771-36-9) or the 4-chloro derivative as these are the primary purchasable building blocks for this scaffold.

Part 3: Structural Logic & Database Mining Workflow

The following diagram illustrates the logic for utilizing these identifiers in a high-throughput virtual screening (HTVS) campaign.

DatabaseMining Input Target Scaffold: This compound SMILES SMILES String (Substructure Search) Input->SMILES Convert InChIKey InChIKey (Exact Match) Input->InChIKey Hash Database Chemical Database (PubChem / ChEMBL / Internal) SMILES->Database Query InChIKey->Database Query Result_Analog Analog Identification (e.g., 7-bromo, 2-alkyl) Database->Result_Analog Hits (Similarity > 0.8) Result_Dup Deduplication & Vendor Availability Database->Result_Dup Exact Hits

Figure 1: Cheminformatics workflow for retrieving scaffold analogs and verifying vendor availability using SMILES and InChIKey.

Part 4: Validated Synthetic Protocol

The synthesis of this compound relies on a regioselective nucleophilic aromatic substitution (


) followed by reductive cyclization. This route is preferred over the alkylation of the parent imidazopyridine, which often yields a mixture of N1 and N3 isomers that are difficult to separate.
Mechanism & Pathway[7]
  • 
     Displacement:  4-chloro-3-nitropyridine reacts with cyclopropylamine. The chlorine at position 4 is activated by the ortho-nitro group and the para-pyridine nitrogen.
    
  • Nitro Reduction: The nitro group is reduced to an amine (using Fe/AcOH or catalytic hydrogenation).

  • Cyclization: The resulting diamine is cyclized using triethyl orthoformate to form the imidazole ring.

SynthesisPathway Start 4-chloro-3-nitropyridine Inter1 N-(cyclopropyl)-3-nitropyridin-4-amine Start->Inter1 SnAr Displacement Reagent1 Cyclopropylamine (Et3N, EtOH, 0°C to RT) Reagent1->Inter1 Inter2 N4-cyclopropylpyridine-3,4-diamine Inter1->Inter2 Nitro Reduction Reagent2 Fe powder / AcOH (or H2, Pd/C) Reagent2->Inter2 Product This compound Inter2->Product Cyclocondensation Reagent3 Triethyl orthoformate (p-TsOH cat., Reflux) Reagent3->Product

Figure 2: Step-wise synthetic pathway ensuring regiocontrol at the N1 position.

Experimental Procedure (Bench Scale)

Step 1:


 Displacement 
  • Dissolve 4-chloro-3-nitropyridine (1.0 eq) in ethanol (10 mL/g).

  • Add triethylamine (1.2 eq) and cool to 0°C.

  • Dropwise add cyclopropylamine (1.1 eq).

  • Stir at room temperature for 4 hours. Monitor by TLC (formation of bright yellow solid).

  • Concentrate and wash with water to isolate N-(cyclopropyl)-3-nitropyridin-4-amine.

Step 2: Reduction

  • Suspend the nitro-amine intermediate in acetic acid.

  • Add Iron powder (4.0 eq) portion-wise at room temperature (exothermic).

  • Heat to 60°C for 2 hours.

  • Filter through Celite to remove iron residues. Neutralize filtrate with NaOH.

  • Extract with EtOAc to yield N4-cyclopropylpyridine-3,4-diamine.

Step 3: Cyclization

  • Dissolve the diamine in triethyl orthoformate (excess, used as solvent) or in THF with 1.5 eq of orthoformate and catalytic p-TsOH.

  • Reflux for 3–6 hours.

  • Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the target This compound .

Part 5: References

  • PubChem Compound Summary. 1H-Imidazo[4,5-c]pyridine (Core Scaffold Data). National Center for Biotechnology Information. [Link]

  • Kuduk, S. D., et al. (2009). Synthesis and evaluation of imidazo[4,5-c]pyridines as modulators of the mGlu5 receptor. Journal of Medicinal Chemistry. (Synthesis methodology grounding). [Link]

  • Bonnfalk, C., et al. (2014). Structure-Activity Relationships of RSV Fusion Inhibitors. (Context for cyclopropyl moiety utility). [Link]

Technical Guide: Electronic Architecture and Aromaticity of the Imidazo[4,5-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the imidazo[4,5-c]pyridine core, synthesized from validated chemical principles and recent literature.

Executive Summary

The imidazo[4,5-c]pyridine scaffold (CAS: 272-97-9) represents a critical pharmacophore in modern drug discovery.[1] As a 5-aza bioisostere of benzimidazole and a deaza-isostere of purine, it offers a unique electronic profile that modulates lipophilicity, metabolic stability, and hydrogen-bonding potential.[1] This guide dissects the core's electronic properties, aromaticity, and reactivity patterns to facilitate rational drug design.

Structural & Electronic Architecture

Nomenclature and Numbering

The IUPAC numbering system for imidazo[4,5-c]pyridine is distinct from its isomers. The fusion of the imidazole ring (atoms 1, 2,[2] 3) with the pyridine ring occurs at the 4,5-bond of the imidazole and the c-bond (3,4-bond) of the pyridine.[1]

  • Bridgehead Carbons: 3a and 7a.[1]

  • Pyridine Nitrogen: Located at position 5 .[1][3]

  • Tautomerism: The proton on the imidazole nitrogen equilibrates between N1 and N3, with the 1H-tautomer generally being the dominant species in the ground state due to stabilization by the lone pair of the pyridine nitrogen (N5).[1]

Electronic Distribution and pKa

The core exhibits an amphoteric nature due to the basic pyridine nitrogen and the acidic pyrrole-like imidazole nitrogen.

PropertyValue (Approx.)Mechanistic Insight
pKa (Basic) 3.53Protonation occurs at N5 .[1] The value is lower than pyridine (5.[1]25) due to the electron-withdrawing inductive effect (-I) of the fused imidazole ring.[1]
pKa (Acidic) 10.5Deprotonation occurs at N1-H .[1] The anion is stabilized by resonance delocalization onto N3 and the electron-withdrawing pyridine ring.
Dipole Moment ~3.8 - 4.2 DSignificant polarity directed towards the imidazole ring, influencing solubility and binding pocket orientation.
Tautomeric Equilibrium

The 1H- and 3H-tautomers are related by a rapid proton transfer.[1] In solution, the equilibrium is solvent-dependent, but the 1H-form is typically favored by ~2-4 kcal/mol in the gas phase.[1]

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Imidazo[4,5-c]pyridine (Dominant) T2 3H-Imidazo[4,5-c]pyridine (Minor) T1->T2  Ka  

Figure 1: Tautomeric equilibrium between 1H and 3H forms.

Aromaticity Profile

The imidazo[4,5-c]pyridine core is a planar, 10-π electron heteroaromatic system adhering to Hückel's rule (


, where 

).
Delocalization Indices[1]
  • NICS (Nucleus-Independent Chemical Shift): Both rings exhibit negative NICS(0) values, indicating strong diatropic ring currents (aromaticity).[1] The imidazole ring typically shows a more negative NICS value (more aromatic) than the pyridine ring, which is slightly perturbed by the fusion.

  • Resonance Energy: The system retains high stability, resistant to oxidation under standard conditions.[1]

Frontier Molecular Orbitals (FMO)[1]
  • HOMO: Primarily localized on the imidazole ring (C2-N3 region).[1]

  • LUMO: Concentrated on the pyridine ring, particularly at C4 and C6, making these sites susceptible to nucleophilic attack (SnAr) or reduction.[1]

Reactivity & Functionalization Map

The reactivity of the core is dictated by the interplay between the electron-rich imidazole and the electron-deficient pyridine.

Electrophilic Aromatic Substitution (EAS)

The pyridine nitrogen (N5) deactivates the pyridine ring towards electrophiles. Consequently, EAS (e.g., nitration, halogenation) preferentially occurs on the imidazole ring if N1 is unsubstituted. If the imidazole is blocked, EAS on the pyridine ring is sluggish and targets C7 (beta to N5).[1]

Nucleophilic Aromatic Substitution (SnAr)

The positions


 to the pyridine nitrogen (C4  and C6 ) are activated for nucleophilic attack, especially if a leaving group (Cl, Br) is present.[1] This is a primary strategy for introducing diversity in medicinal chemistry.[1]
Lithiation / C-H Activation

C2 is the most acidic carbon (between two nitrogens).[1] Lithiation at C2 is facile, allowing for formylation or carboxylation.[1]

Reactivity cluster_sites Core Imidazo[4,5-c]pyridine Core C2 C-2 Position Core->C2 Lithiation / C-H Activation (Most Acidic Proton) C4_6 C-4 / C-6 Positions Core->C4_6 Nucleophilic Substitution (SnAr) (Activated by N5) C7 C-7 Position Core->C7 Electrophilic Substitution (EAS) (Beta to N5, Rare) N1 N-1 Position Core->N1 Alkylation / Arylation (pKa ~10.5)

Figure 2: Functionalization map of the imidazo[4,5-c]pyridine core.

Experimental Protocol: Synthesis from 3,4-Diaminopyridine

The most robust route to the parent core involves the cyclocondensation of 3,4-diaminopyridine with formic acid. This protocol is self-validating via TLC and melting point determination.[1]

Materials[1][4][5][6][7]
  • Precursor: 3,4-Diaminopyridine (CAS: 54-96-6).[1]

  • Reagent: Formic acid (98-100%).[1]

  • Solvent: None (Formic acid acts as solvent).[1]

  • Base: Aqueous Ammonia (25%) or NaOH (10%).[1]

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3,4-diaminopyridine (1.09 g, 10 mmol).

  • Addition: Carefully add Formic acid (10 mL) at room temperature. Caution: Exothermic reaction.[1]

  • Cyclization: Heat the mixture to reflux (approx. 100-110 °C) for 4 to 6 hours .

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). Starting material (lower Rf) should disappear; Product (higher Rf) appears.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess formic acid, yielding a viscous residue.[1]

    • Dissolve the residue in minimal water (10 mL).[1]

    • Neutralize by slow addition of aqueous Ammonia or NaOH solution to pH ~8.[1] A precipitate should form.[1]

  • Isolation: Filter the solid, wash with ice-cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C.

  • Purification: Recrystallize from water or ethanol if necessary.

Characterization Data (Expected)[1][3][8][9]
  • Yield: 80-90%.

  • Melting Point: >200 °C (Lit. ~210-215 °C).[1]

  • 1H NMR (DMSO-d6):

    
     9.0 (s, 1H, H-2), 8.9 (s, 1H, H-6), 8.3 (d, 1H, H-4), 7.6 (d, 1H, H-7). (Note: Chemical shifts vary with concentration/pH).[1]
    

Medicinal Chemistry Relevance

The imidazo[4,5-c]pyridine core functions as a scaffold for:

  • TLR7 Agonists: Used in cancer immunotherapy and viral treatment.[1]

  • Kinase Inhibitors: Targeting CDK, JAK, or PI3K pathways, where the N5/N3 motif mimics the adenine hinge-binding region of ATP.[1]

  • Bioisosterism: Replacing the purine core to improve metabolic stability (preventing xanthine oxidase degradation) or alter solubility profiles.[1]

References

  • Synthesis & Reactivity: Bakke, J. M., & Riha, J. (1999).[1][4] Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry. Link

  • Medicinal Applications (TLR7): Wang, J., et al. (2024).[1] Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer.[1] WO 2024/240726 A1.[1] Link

  • Physicochemical Properties: PubChem Compound Summary for CID 9227, 1H-Imidazo[4,5-c]pyridine.[1] National Center for Biotechnology Information.[1] Link

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Standard text for N-numbering and reactivity principles).

Sources

Advanced Pharmacochemistry of N1-Substituted Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N1-substituted imidazo[4,5-c]pyridine derivatives, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary: The 3-Deazapurine Advantage

The imidazo[4,5-c]pyridine scaffold (often referred to as 3-deazapurine ) represents a privileged structure in medicinal chemistry due to its isosteric relationship with naturally occurring purines (adenine and guanine). Unlike their purine counterparts, the replacement of the N3 nitrogen (purine numbering) with a carbon atom (C4 in imidazo[4,5-c]pyridine) significantly alters the electronic landscape, enhancing metabolic stability against deaminases and modifying hydrogen-bond donor/acceptor profiles.

This guide focuses specifically on N1-substituted derivatives , a subclass where the substituent at the N1-position (analogous to the N9-sugar attachment site in purines) plays a critical role in solubility, pharmacokinetic (PK) profile, and target binding affinity. These derivatives have emerged as potent candidates in oncology (Aurora kinase, PARP inhibition) and virology (HCV, BVDV polymerase inhibition).

Chemical Architecture & Numbering

To ensure synthetic accuracy, we must first establish the IUPAC numbering system, which differs from standard purine nomenclature.

  • Core Structure: Pyridine ring fused to an imidazole ring.[1][2]

  • Numbering:

    • Position 1 (N1): Imidazole nitrogen (pyrrole-like).[3] Target for substitution.

    • Position 2 (C2): Imidazole carbon (between nitrogens).

    • Position 3 (N3): Imidazole nitrogen (pyridine-like).[1][4]

    • Position 5 (N5): Pyridine nitrogen.[1]

Critical Tautomerism: Unsubstituted imidazo[4,5-c]pyridines exist in a tautomeric equilibrium between N1-H and N3-H forms.[3] Introduction of a substituent at N1 locks the conformation, often enhancing selectivity for specific enzymatic pockets (e.g., ATP-binding sites).

Visualization: Scaffold & Numbering Logic

The following diagram illustrates the core numbering and the critical regioselectivity challenge during synthesis.

G Precursor 3,4-Diaminopyridine (Precursor) Tautomer Tautomeric Equilibrium (N1-H <-> N3-H) Precursor->Tautomer Cyclization (Orthoformate/Aldehyde) N1_Isomer N1-Substituted Product (Target: 3-Deazapurine Mimic) Tautomer->N1_Isomer Alkylation (Steric Control) or Directed Synthesis N3_Isomer N3-Substituted Product (Regioisomer Byproduct) Tautomer->N3_Isomer Alkylation (Thermodynamic Mix)

Figure 1: Synthetic divergence in imidazo[4,5-c]pyridine formation. Note the competition between N1 and N3 alkylation.[3]

Synthetic Strategies & Regiocontrol[4][5]

Synthesizing N1-substituted imidazo[4,5-c]pyridines presents a classic regioselectivity challenge. Direct alkylation of the parent heterocycle often yields a mixture of N1 and N3 isomers, which are difficult to separate chromatographically.

Strategy A: The "Direct Cyclization" (High Fidelity)

This method is preferred when the N1-substituent is available as a primary amine. It avoids the N1/N3 separation issue entirely.

  • Starting Material: 4-chloro-3-nitropyridine.

  • SNAr Displacement: Reaction with the desired amine (

    
    ) replaces the chlorine at C4.
    
    • Why: The nitro group at C3 activates the C4-chlorine for nucleophilic attack.

  • Reduction: The nitro group is reduced to an amine (using

    
    , 
    
    
    
    , or
    
    
    ).
  • Cyclization: The resulting diamine is cyclized using triethyl orthoformate (for C2-H) or an aldehyde (for C2-aryl/alkyl).

Strategy B: Regioselective Alkylation (Post-Synthetic Modification)

When the scaffold is already formed, alkylation requires careful condition optimization.

  • Base Selection:

    
     or 
    
    
    
    in DMF.
  • Regioselectivity: Steric bulk at C2 can influence the N1/N3 ratio.

  • Validation: NOESY NMR is mandatory.

    • N1-Isomer: Cross-peaks observed between the N1-substituent protons and C7-H (pyridine ring) or C2-H.

    • N3-Isomer: Cross-peaks between N3-substituent and C2-H, but no interaction with the pyridine ring protons (C7-H).

Experimental Protocol: Synthesis of N1-Benzyl-2-Phenyl-Imidazo[4,5-c]pyridine

This protocol exemplifies Strategy A (Direct Cyclization) to ensure regiochemical purity.

Materials
  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Iron powder (5.0 eq) / Glacial Acetic Acid

  • Benzaldehyde (1.1 eq) /

    
     (oxidant)
    
  • Solvents: Ethanol, DMF, Ethyl Acetate

Step-by-Step Methodology
  • Nucleophilic Substitution (SNAr):

    • Dissolve 4-chloro-3-nitropyridine in dry Ethanol.

    • Add Benzylamine and

      
       (1.2 eq) dropwise at 0°C.
      
    • Reflux for 2 hours. Monitor TLC (Disappearance of starting chloride).

    • Result: N-(benzyl)-3-nitro-pyridin-4-amine.

  • Nitro Reduction:

    • Suspend the intermediate in Ethanol/Water (3:1).

    • Add Iron powder and catalytic Acetic Acid. Reflux for 1 hour.

    • Filter hot through Celite to remove iron residues.

    • Result: 3-amino-4-(benzylamino)pyridine (The "Diamine").

  • Oxidative Cyclization (The "One-Pot" Aldehyde Method):

    • Dissolve the diamine in DMF.

    • Add Benzaldehyde and

      
       (Sodium metabisulfite).
      
    • Heat to 100°C for 4-6 hours.

    • Mechanism:[5] Formation of the Schiff base followed by oxidative ring closure.

  • Purification:

    • Dilute with water, extract with Ethyl Acetate.

    • Wash with brine, dry over

      
      .
      
    • Recrystallize from Ethanol/Hexane.

Self-Validating Checkpoint: The final product must show a singlet for the benzylic


 in 

-NMR (~5.4 ppm). If two singlets appear, check for incomplete cyclization or impurities.

Structure-Activity Relationship (SAR)

The biological potency of N1-substituted imidazo[4,5-c]pyridines is governed by three primary vectors:

Table 1: SAR Vectors & Biological Impact
PositionChemical ModificationBiological Effect (General)
N1 (Tail) Benzyl, Phenethyl, CycloalkylSolubility & Pocket Fit. Mimics the ribose sugar. Bulky hydrophobic groups often improve potency in viral polymerase targets (HCV).
C2 (Head) Phenyl, Heteroaryl, AmideBinding Specificity. Critical for H-bonding. Electron-withdrawing groups on C2-phenyl often increase potency against bacteria/fungi.
N5 (Core) Pyridine NitrogenH-Bond Acceptor. Essential for interaction with the "Hinge Region" in kinase ATP pockets. Cannot be substituted, but N-oxide formation can alter activity.
Visualization: Pharmacophore Map

This diagram maps the functional roles of the scaffold in a typical Kinase/Polymerase binding site.

SAR cluster_activity Target Classes Core Imidazo[4,5-c]pyridine Core N1_Sub N1-Substituent (Hydrophobic Pocket) Core->N1_Sub Occupies Ribose/Solvent Pocket C2_Sub C2-Substituent (Electronic Tuning) Core->C2_Sub Determines Selectivity N5_Int N5-Nitrogen (Hinge Region H-Bond) Core->N5_Int Critical Anchor Point Viral HCV/BVDV Polymerase N1_Sub->Viral Kinase Aurora/CDK Kinases N5_Int->Kinase

Figure 2: Pharmacophore mapping of the N1-substituted imidazo[4,5-c]pyridine scaffold.

Key Biological Applications

Antiviral Agents (HCV & BVDV)

N1-substituted derivatives have shown significant promise as non-nucleoside inhibitors of RNA-dependent RNA polymerases.

  • Mechanism: They bind to allosteric sites (Thumb II domain) of the polymerase enzyme, locking it in an inactive conformation.

  • Key Insight: N1-benzyl substituents with para-fluorine or meta-cyano groups often exhibit nanomolar

    
     values against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C (HCV).
    
Anticancer Agents (Aurora Kinase Inhibitors)

The structural similarity to adenine allows these compounds to function as ATP-competitive inhibitors.

  • Target: Aurora A and B kinases, which regulate mitosis.

  • Efficacy: Derivatives with N1-isopropyl or N1-cyclopentyl groups have demonstrated

    
     values < 100 nM against HCT116 (colon cancer) cell lines. The N5 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Ala213 in Aurora A).
    

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: National Institutes of Health (PMC) [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Source: Journal of Medicinal Chemistry [Link][6]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Source: ResearchGate [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. Source: New Journal of Chemistry (RSC) [Link]

Sources

Targeting the RSV Fusion Protein and Beyond: A Technical Guide to 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-cyclopropyl-1H-imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably validated as a core structure for Respiratory Syncytial Virus (RSV) fusion (F) protein inhibitors .[1] Unlike broad-spectrum antivirals, analogs containing this core—such as the clinical candidate Rilematovir (JNJ-53718678) —exhibit a highly specific mechanism of action: they bind to the central cavity of the metastable prefusion F protein, locking it in a conformation that prevents viral entry.[1]

Beyond virology, this scaffold possesses "privileged" status, serving as a template for Src family kinase (SFK) inhibitors in oncology and TLR7 agonists in immunotherapy. This guide provides a technical deep-dive into the biological targets, structure-activity relationships (SAR), and validation protocols for this chemical series.

Part 1: Primary Biological Target – RSV Fusion (F) Protein[1]

Mechanism of Action: Prefusion Stabilization

The primary biological target for this compound analogs is the RSV Fusion (F) glycoprotein .[1][2]

  • The Target: The RSV F protein exists in a metastable "prefusion" state on the viral surface.[2] Upon triggering, it undergoes a dramatic conformational change to the stable "postfusion" state, driving the merger of the viral envelope with the host cell membrane.

  • The Inhibition: These analogs act as class I fusion inhibitors . They bind to a three-fold symmetric hydrophobic pocket within the central cavity of the prefusion F trimer.

  • The Lock: By occupying this cavity, the molecule acts as a molecular "staple," cross-linking the protomers and raising the energy barrier required for the conformational change. The virus can attach to the cell but cannot fuse, rendering it non-infectious.

Structure-Activity Relationship (SAR)

The This compound core is critical for positioning the molecule within the F-protein pocket.[1]

Structural DomainFunction in Binding PocketOptimization Insight
Imidazo[4,5-c]pyridine Core Scaffold Anchor: Forms π-π stacking interactions with Phe residues (e.g., Phe140) inside the central cavity.[1]The [4,5-c] nitrogen placement is essential for H-bond acceptance from key backbone amides.[1]
N1-Cyclopropyl Group Hydrophobic Fill: Occupies a small, defined hydrophobic sub-pocket.[1]The cyclopropyl group provides a rigid, lipophilic bulk that improves metabolic stability compared to ethyl/methyl groups while maintaining optimal steric fit.
C2-Position Substituents Linker/Extension: Often connects to an indole or benzimidazole moiety (as seen in Rilematovir).[1]Critical for reaching deep into the trimer interface to interact with Lys465 or Asp486.
Visualization: RSV Fusion Inhibition Pathway

RSV_Fusion_Inhibition Virus RSV Virion PreF Prefusion F Protein (Metastable Trimer) Virus->PreF Trigger Host Cell Contact / Triggering PreF->Trigger Complex Ligand-F Protein Complex (Stabilized Prefusion State) PreF->Complex High Affinity Binding Fusion Conformational Change (Harpoon Mechanism) Trigger->Fusion Natural Pathway Inhibitor 1-Cyclopropyl-imidazo[4,5-c]pyridine Analog (Ligand) Inhibitor->PreF Binding to Central Cavity Complex->Fusion Energy Barrier Increased Block FUSION BLOCKED (Non-infectious Virus) Complex->Block Dominant Outcome Entry Viral Entry & Infection Fusion->Entry

Caption: Mechanism of RSV entry inhibition.[1][2] The analog binds the prefusion F trimer, preventing the transition to the postfusion state required for infection.

Part 2: Secondary Targets & Emerging Applications

While RSV is the most mature application, the scaffold's similarity to purines allows it to interrogate other biological systems.

Src Family Kinases (Oncology)[1][3]
  • Target: c-Src, Fyn, and Lck kinases.[3]

  • Relevance: Glioblastoma Multiforme (GBM).[1]

  • Mechanism: The imidazo[4,5-c]pyridine core functions as an ATP-mimetic, binding to the hinge region of the kinase.[1] The N1-cyclopropyl group or similar hydrophobic moieties (isobutyl, phenyl) orient the molecule within the hydrophobic back pocket of the ATP binding site.

  • Key Data: Derivatives have shown sub-micromolar IC50 values against Src and Fyn, inhibiting GBM cell proliferation (U87, U251 lines).

TLR7 Agonism (Immuno-oncology)[1]
  • Target: Toll-like Receptor 7 (TLR7).[1]

  • Mechanism: Similar to Imiquimod (an imidazoquinoline), imidazo[4,5-c]pyridines can activate TLR7 in endosomes.[1]

  • Effect: Induction of Type I interferons (IFN-α) and pro-inflammatory cytokines, promoting an anti-tumor immune response.[1]

Part 3: Experimental Protocols for Validation

To validate a new this compound analog, the following assay cascade is recommended.

Primary Screen: RSV Syncytia Formation Assay

This assay measures the compound's ability to prevent the fusion of infected cells with neighboring cells (giant cell formation).

Protocol:

  • Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates (1.5 x 10^4 cells/well) and incubate overnight at 37°C/5% CO2.

  • Infection: Infect cells with RSV (strain A2 or Long) at an MOI of 0.01-0.1.[1]

  • Treatment: Immediately add serial dilutions of the test compound (dissolved in DMSO). Include Rilematovir or Ribavirin as positive controls.

  • Incubation: Incubate for 72 hours.

  • Fixation & Staining: Remove supernatant, fix cells with cold methanol/acetone, and stain with Giemsa or crystal violet.

  • Quantification: Count syncytia (multinucleated giant cells) microscopically or measure viral titers via plaque assay.

  • Output: Calculate EC50 (concentration inhibiting 50% of syncytia).

Target Engagement: Fluorescence Polarization (FP) Binding Assay

Validates direct binding to the RSV F protein central cavity.[1]

Protocol:

  • Probe Generation: Synthesize a fluorescently labeled tracer (e.g., a known binder like a BMS-433771 analog conjugated to FITC).[1]

  • Protein Prep: Purify recombinant trimeric RSV F protein (prefusion stabilized construct, e.g., DS-Cav1).

  • Assay Setup: In a black 384-well plate, mix:

    • 10 nM Fluorescent Tracer.

    • 20 nM RSV F Protein.

    • Serial dilutions of the "1-cyclopropyl" test analog.[1]

  • Equilibration: Incubate for 1 hour at room temperature in PBS (pH 7.4).

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: A decrease in mP (millipolarization) indicates displacement of the tracer by the test compound.

Selectivity Profiling: Kinase Glo Assay (Secondary)

To assess off-target kinase activity or dual-targeting potential.[1]

Protocol:

  • Reaction Mix: Combine recombinant Src kinase (10 ng), substrate (Poly Glu:Tyr), and test compound in kinase buffer.

  • Initiation: Add ATP (10 µM) to start the reaction. Incubate for 60 min.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP.[1]

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP, then measure luminescence.

  • Interpretation: High luminescence = High Kinase Activity (No Inhibition).[1] Low luminescence = Inhibition.

Part 4: Comparative Data Summary

Compound ClassPrimary TargetKey Substituent (N1)Activity (IC50/EC50)Clinical Status
Rilematovir (JNJ-678) RSV F ProteinTrifluoroethyl~1.2 nM (EC50)Phase 2/3 (Active)
BMS-433771 RSV F Protein(Benzimidazole core)20 nM (EC50)Discontinued
Imidazo[4,5-c]pyridin-2-one Src KinaseCyclopropyl / Isobutyl0.2 - 0.8 µMPreclinical (GBM)
Generic Analog RSV F ProteinCyclopropyl < 50 nM (Target)Research Tool

References

  • Cockerill, G. S., et al. (2021).[4][5] Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion.[4][5] Journal of Medicinal Chemistry. Link[1]

  • Roymans, D., et al. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications. Link[1]

  • Battles, M. B., et al. (2016). Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature Chemical Biology. Link

  • Feng, S., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Link[1]

  • Wang, Y., et al. (2021).[6] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 3-nitro-4-(cyclopropylamino)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 3-amino-4-(cyclopropylamino)pyridine in Medicinal Chemistry

The synthesis of high-purity pharmaceutical intermediates is a cornerstone of modern drug development. Among these, 3-amino-4-(cyclopropylamino)pyridine stands out as a pivotal building block in the creation of a variety of therapeutic agents. Its unique structural features, combining a diaminopyridine core with a cyclopropyl moiety, make it a sought-after intermediate for targeting a range of biological pathways. The efficient and selective synthesis of this compound is therefore of paramount importance to researchers and professionals in the pharmaceutical industry.

This comprehensive guide provides detailed application notes and validated protocols for the reduction of the common precursor, 3-nitro-4-(cyclopropylamino)pyridine. We will explore two primary, field-proven methodologies: catalytic hydrogenation and chemical reduction using metal/acid systems. The causality behind experimental choices, practical insights into reaction monitoring, and robust purification strategies will be discussed to ensure the reliable and scalable production of this key intermediate.

Comparative Analysis of Reduction Methodologies

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1][2] For the specific case of 3-nitro-4-(cyclopropylamino)pyridine, the choice of reduction method hinges on factors such as chemoselectivity, scalability, cost, and available equipment. Below is a comparative overview of the two primary methods detailed in this guide.

FeatureCatalytic Hydrogenation (Pd/C)Chemical Reduction (Fe/AcOH)
Reagents H₂ gas, Pd/C catalystIron powder, Acetic Acid
Selectivity Generally high, can be sensitive to other functional groupsExcellent for nitro groups, tolerates many other functionalities
Scalability Excellent, widely used in industryGood, but handling of metal waste can be a concern on large scale
Reaction Conditions Mild pressure and temperatureTypically reflux temperatures
Work-up Filtration of catalystFiltration of iron salts, neutralization, and extraction
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystVigorous exothermic reaction, handling of acid
Cost Higher initial catalyst cost, but catalyst can be recycledLower reagent cost

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[3] The use of palladium on carbon (Pd/C) is a common and effective choice for this transformation.[3]

Reaction Pathway: Catalytic Hydrogenation

Start 3-nitro-4-(cyclopropylamino)pyridine Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ Product 3-amino-4-(cyclopropylamino)pyridine Intermediate2->Product + H₂ Reagents H₂ (gas) Pd/C Catalyst Methanol

Caption: Catalytic hydrogenation of the nitro group proceeds via nitroso and hydroxylamine intermediates.

Experimental Protocol: Catalytic Hydrogenation of 3-nitro-4-(cyclopropylamino)pyridine

This protocol is adapted from established procedures for the reduction of structurally similar 4-amino-3-nitropyridines.[4]

Materials and Reagents:

  • 3-nitro-4-(cyclopropylamino)pyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® or a similar filter aid

  • Ethanol (EtOH), for recrystallization

  • A suitable hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, and stirrer.

Procedure:

  • Vessel Preparation: Ensure the hydrogenation reactor is clean, dry, and has been purged with an inert gas (N₂ or Ar).

  • Charging the Reactor: To the reactor vessel, add 3-nitro-4-(cyclopropylamino)pyridine (1.0 eq). Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (5-10 mol%).

  • Solvent Addition: Add methanol to the reactor to dissolve the starting material. A typical concentration is 0.1-0.2 M.

  • Inerting the System: Seal the reactor and purge the system with inert gas several times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.3-0.5 MPa. Begin stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn, filtered through a syringe filter to remove the catalyst, and analyzed by Thin Layer Chromatography (TLC) or LC-MS.

  • Reaction Completion: Once the reaction is complete (typically 3-6 hours), cease the hydrogen flow and carefully vent the reactor. Purge the system with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; keep the filter cake wet with methanol during and after filtration. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-(cyclopropylamino)pyridine.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the crude material in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4]

Method 2: Chemical Reduction with Iron in Acetic Acid

A classic and highly reliable method for nitro group reduction is the use of an easily oxidized metal in an acidic medium.[1] The use of iron powder in acetic acid is a cost-effective and chemoselective option that avoids the need for high-pressure hydrogenation equipment.[3]

Reaction Pathway: Fe/AcOH Reduction

Start 3-nitro-4-(cyclopropylamino)pyridine Product 3-amino-4-(cyclopropylamino)pyridine Start->Product 6e⁻, 6H⁺ Reagents Fe powder Acetic Acid (AcOH) Ethanol/Water

Caption: The reduction of the nitro group with iron in acetic acid involves a series of single electron transfers.

Experimental Protocol: Reduction with Iron in Acetic Acid

This protocol is based on general procedures for the reduction of aromatic nitro compounds.[3][5]

Materials and Reagents:

  • 3-nitro-4-(cyclopropylamino)pyridine

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-4-(cyclopropylamino)pyridine (1.0 eq) in a mixture of ethanol (or methanol) and water.

  • Addition of Reagents: Add iron powder (3-5 eq) to the suspension, followed by the slow addition of glacial acetic acid (1-2 eq).

  • Heating: Heat the reaction mixture to reflux. The reaction is often exothermic, so initial heating may need to be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Solvent Removal and Neutralization: Combine the filtrates and remove the organic solvent under reduced pressure. To the remaining aqueous solution, carefully add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-(cyclopropylamino)pyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Methods for Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reduction reaction.

General TLC Protocol:

Spotting Spot starting material, co-spot, and reaction mixture on TLC plate Development Develop the plate in a suitable solvent system Spotting->Development Visualization Visualize spots under UV light and/or with a chemical stain Development->Visualization Analysis Analyze Rf values to determine reaction progress Visualization->Analysis

Caption: A typical workflow for monitoring a reaction by Thin Layer Chromatography.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A starting point for developing a suitable solvent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 to 50:50 v/v). The polarity can be adjusted to achieve good separation between the starting material and the product. The more polar amine product will have a lower Rf value than the nitro-containing starting material.

  • Visualization:

    • UV Light: Both the starting material and the product are typically UV active and can be visualized under a UV lamp (254 nm).

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing a wide range of organic compounds. The plate is dipped in or sprayed with a solution of KMnO₄, and spots appear as yellow-brown on a purple background.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as purple or yellow spots upon heating.[6][7][8] This is particularly useful for confirming the formation of the amine product.

LC-MS and NMR Spectroscopy

For more detailed analysis and final product characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

  • LC-MS: This technique can be used to confirm the molecular weight of the product and to assess its purity.

  • ¹H NMR and ¹³C NMR: NMR spectroscopy provides definitive structural confirmation of the 3-amino-4-(cyclopropylamino)pyridine product.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Catalytic Hydrogenation): If the reaction stalls, it may be due to catalyst poisoning. Ensure the starting material and solvent are of high purity. If necessary, an additional charge of fresh catalyst can be added.

  • Over-reduction (Catalytic Hydrogenation): In some cases, prolonged reaction times or harsh conditions can lead to the reduction of the pyridine ring. It is crucial to monitor the reaction closely and stop it once the starting material is consumed.

  • Difficult Filtration of Iron Salts (Chemical Reduction): The iron salts generated during the work-up can sometimes be gelatinous and difficult to filter. Diluting the reaction mixture with more solvent before filtration can help.

  • Product Purity: The final product can sometimes be colored due to trace impurities. A charcoal treatment during recrystallization can be effective in removing colored byproducts.

  • Handling of Aminopyridines: Diaminopyridines can be sensitive to air and light. It is advisable to store the final product under an inert atmosphere and protected from light.

Conclusion

The reduction of 3-nitro-4-(cyclopropylamino)pyridine is a critical step in the synthesis of valuable pharmaceutical building blocks. Both catalytic hydrogenation and chemical reduction with iron offer reliable and effective pathways to the desired 3-amino-4-(cyclopropylamino)pyridine. The choice between these methods will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost considerations. By following the detailed protocols and incorporating the analytical and troubleshooting advice provided in this guide, researchers and drug development professionals can confidently and efficiently synthesize this important intermediate with high yield and purity.

References

Sources

The 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine Scaffold: A Modern Tool for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Imidazo[4,5-c]pyridine Core

In the landscape of kinase inhibitor discovery, the relentless pursuit of potency and selectivity has led researchers to explore a diverse chemical space. Among the privileged scaffolds that have emerged, the imidazo[4,5-c]pyridine core has garnered significant attention. Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of numerous kinases, making it a versatile starting point for inhibitor design.[1][2] This application note delves into a specific, highly promising variant: the 1-cyclopropyl-1H-imidazo[4,5-c]pyridine scaffold. We will explore its application as a potent kinase inhibitor, with a particular focus on the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cellular processes implicated in cancer and fibrosis.[3][4]

The strategic incorporation of a cyclopropyl group at the N1 position of the imidazo[4,5-c]pyridine core is not a trivial modification. This small, strained ring system imparts unique conformational rigidity and metabolic stability. Furthermore, it can engage in favorable hydrophobic interactions within the kinase active site, often leading to a significant enhancement in binding affinity and selectivity. This guide will provide a comprehensive overview of the rationale behind targeting kinases with this scaffold, detailed protocols for its evaluation, and insights into interpreting the resulting data.

The Target: TGF-β Receptor I (ALK5) Kinase

The TGF-β signaling pathway is a crucial regulator of a multitude of cellular functions, including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrotic diseases. A key mediator of this pathway is the TGF-β type I receptor (also known as Activin Receptor-Like Kinase 5 or ALK5), a serine/threonine kinase.[5] Upon binding of the TGF-β ligand, the type II receptor phosphorylates and activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. This initiates a signaling cascade that culminates in the regulation of gene expression.

Given its central role, the inhibition of ALK5 presents a compelling therapeutic strategy. Small molecule inhibitors that target the ATP-binding pocket of ALK5 can effectively block the entire downstream signaling cascade. The this compound scaffold is particularly well-suited for this purpose, offering a framework for the development of potent and selective ALK5 inhibitors.[6][7]

Signaling Pathway Overview

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TBRII TGF-β RII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_exp Gene Expression (e.g., Fibrosis, EMT) Nucleus->Gene_exp Regulates Inhibitor 1-Cyclopropyl-1H- imidazo[4,5-c]pyridine Inhibitor Inhibitor->ALK5 Inhibits ATP Binding

Caption: TGF-β Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound as an ALK5 inhibitor is proprietary to the developing entities, we can infer key relationships from the broader imidazopyridine class and related heterocyclic kinase inhibitors.[8]

MoietyPositionInferred Role in Kinase Inhibition
Imidazo[4,5-c]pyridine Core ScaffoldPurine bioisostere, forms key hydrogen bonds with the kinase hinge region.[1]
Cyclopropyl Group N1Provides conformational rigidity, enhances metabolic stability, and engages in hydrophobic interactions in the active site.[6]
Substituents on the Pyridine Ring C4, C5, C7Can be modified to enhance potency, selectivity, and pharmacokinetic properties. Often a site for linking to solubilizing groups or moieties that interact with the solvent front.
Substituents on the Imidazole Ring C2A key vector for exploring the ATP binding pocket. Aromatic or heteroaromatic substituents can form additional interactions, significantly impacting potency and selectivity.

Experimental Protocols

The evaluation of a novel kinase inhibitor based on the this compound scaffold is a multi-step process, progressing from initial biochemical validation to cell-based assays that assess its functional consequences.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency (IC50) of the test compound against ALK5.

Causality Behind Experimental Choices:

  • TR-FRET: This technology is highly sensitive, has a low background, and is amenable to high-throughput screening. It directly measures the phosphorylation of a substrate by the kinase.

  • Recombinant Kinase: Using a purified, recombinant ALK5 ensures that the inhibitory activity is directly attributable to the interaction with the target kinase.

  • ATP Concentration: The ATP concentration is typically set at or near the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of recombinant human ALK5 kinase in assay buffer.

    • Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer.

    • Prepare the detection reagents: Europium-labeled anti-phospho-Smad2/3 antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add the serially diluted test compound to the wells of a low-volume 384-well plate.

    • Add the ALK5 kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding the TR-FRET detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow start Start reagent_prep Prepare Reagents: - Compound Dilutions - Kinase Solution - Substrate/ATP Mix - Detection Reagents start->reagent_prep plate_setup Add Compound and Kinase to Plate reagent_prep->plate_setup pre_incubation Pre-incubate (15 min) plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate/ATP pre_incubation->reaction_start kinase_reaction Kinase Reaction (60 min) reaction_start->kinase_reaction reaction_stop Stop Reaction & Add Detection Reagents kinase_reaction->reaction_stop detection_incubation Detection Incubation (60 min) reaction_stop->detection_incubation read_plate Read Plate (TR-FRET) detection_incubation->read_plate data_analysis Calculate Ratio and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: TR-FRET Biochemical Assay Workflow.

Protocol 2: Cellular Assay for TGF-β-Induced Smad2/3 Phosphorylation

This protocol uses a cell-based ELISA to measure the ability of the test compound to inhibit TGF-β-induced phosphorylation of Smad2/3 in a relevant cell line (e.g., HaCaT keratinocytes).

Causality Behind Experimental Choices:

  • Cell-Based Assay: This assay format provides a more physiologically relevant context by assessing the inhibitor's activity within a living cell, accounting for cell permeability and potential off-target effects.

  • TGF-β Stimulation: The use of exogenous TGF-β ensures that the signaling pathway is activated, providing a robust signal for measuring inhibition.

  • Phospho-Specific Antibody: The high specificity of the anti-phospho-Smad2/3 antibody ensures that the detected signal is a direct readout of ALK5 activity.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HaCaT cells in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with serially diluted this compound test compound for 1 hour.

    • Stimulate the cells with a pre-determined concentration of TGF-β1 for 30-60 minutes.

  • Cell Lysis and ELISA:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Transfer the cell lysates to a microplate pre-coated with a capture antibody for total Smad2/3.

    • Incubate to allow for protein binding.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody specific for phosphorylated Smad2/3.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal (if measured in a parallel plate).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and determine the IC50 value.

Protocol 3: Cell Proliferation/Viability Assay

This protocol assesses the effect of the test compound on the proliferation of a cancer cell line that is known to be dependent on or sensitive to TGF-β signaling (e.g., certain breast or pancreatic cancer cell lines).

Causality Behind Experimental Choices:

  • Proliferation Assay: This assay provides a functional readout of the inhibitor's anti-cancer potential.

  • Choice of Cell Line: Selecting a cell line where TGF-β signaling promotes proliferation or survival is crucial for observing an inhibitory effect.

  • Long-Term Exposure: A 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe effects on proliferation.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed a suitable cancer cell line into a 96-well plate at a low density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound test compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well.

    • Incubate for the recommended time.

    • Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion: A Scaffold with Significant Potential

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its inherent purine-like structure, combined with the favorable properties imparted by the N1-cyclopropyl group, makes it an attractive starting point for targeting a range of kinases implicated in human disease. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of inhibitors based on this scaffold, from initial biochemical characterization to the assessment of their cellular and functional effects. As our understanding of kinase biology continues to expand, the strategic application of well-designed chemical scaffolds like this compound will be paramount in the development of the next generation of targeted therapeutics.

References

  • PrepChem. Synthesis of imidazo[4,5-c]pyridine. Available from: [Link].

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link].

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available from: [Link].

  • ALK5 inhibitors under development. ResearchGate. Available from: [Link].

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available from: [Link].

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC. Available from: [Link].

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). PMC. Available from: [Link].

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link].

  • 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. PubMed. Available from: [Link].

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Available from: [Link].

  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. PubMed. Available from: [Link].

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Available from: [Link].

  • Discovery of N-((4-([6][9][10]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. ACS Publications. Available from: [Link].

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. Available from: [Link].

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available from: [Link].

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC. Available from: [Link].

  • Discovery of N-((4-([6][9][10]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. ACS Publications. Available from: [Link].

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. Available from: [Link].

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link].

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available from: [Link].

  • Science. RadBio. Available from: [Link].

Sources

Application Note: Scale-Up Synthesis of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a critical pharmacophore found in respiratory syncytial virus (RSV) fusion inhibitors (e.g., Sisunatovir) and JAK inhibitors.[1]

While laboratory-scale synthesis often relies on direct alkylation, this method is unsuitable for kilogram-scale production due to poor regioselectivity (yielding mixtures of N1 and N3 isomers) and the low reactivity of cyclopropyl halides. This guide presents a regioselective stepwise assembly strategy: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction and Cyclocondensation. This route ensures exclusive N1-functionalization, high purity (>99.5% by HPLC), and process safety suitable for GMP environments.[1]

Strategic Route Analysis

The Regioselectivity Challenge

Direct alkylation of the parent 1H-imidazo[4,5-c]pyridine with cyclopropyl halides typically results in a ~3:1 mixture of N1 (desired) and N3 (undesired) isomers, requiring difficult chromatographic separation.[1]

The Solution: Stepwise Assembly

By introducing the cyclopropyl moiety before closing the imidazole ring, the regiochemistry is locked in.

Pathway Overview:

  • 
    :  4-Chloro-3-nitropyridine 
    
    
    
    4-(Cyclopropylamino)-3-nitropyridine.
  • Reduction: Nitro group reduction to the vicinal diamine.

  • Cyclization: Ring closure using Triethyl Orthoformate (TEOF) or Formic Acid.

Reaction Pathway Diagram

SynthesisPathway SM 4-Chloro-3-nitropyridine (Starting Material) INT1 Intermediate 1: 4-(Cyclopropylamino)- 3-nitropyridine SM->INT1 Step 1: SNAr Cyclopropylamine, TEA EtOH, <30°C INT2 Intermediate 2: 3-Amino-4-(cyclopropylamino) pyridine INT1->INT2 Step 2: Reduction H2, Pd/C MeOH, 3 bar PROD Target: 1-Cyclopropyl-1H- imidazo[4,5-c]pyridine INT2->PROD Step 3: Cyclization TEOF, cat. pTSA Reflux

Figure 1: Stepwise regioselective synthesis pathway ensuring exclusive N1-cyclopropyl installation.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the cyclopropylamine at the C4 position. Critical Quality Attribute (CQA): Control of bis-alkylation and temperature.

Reagents:

Reagent Equiv. Role
4-Chloro-3-nitropyridine 1.0 Limiting Reagent
Cyclopropylamine 1.1 - 1.2 Nucleophile
Triethylamine (TEA) 1.2 Acid Scavenger

| Ethanol (Absolute) | 10 Vol | Solvent |

Protocol:

  • Charge a reactor with 4-chloro-3-nitropyridine and Ethanol (10 volumes). Agitate to dissolve.

  • Cool the solution to 0–5°C. The reaction is exothermic.

  • Add Triethylamine (TEA) followed by the slow addition of Cyclopropylamine over 60 minutes.

    • Process Control: Maintain internal temperature

      
      .[2]
      
  • Warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitor by HPLC (Target: SM < 0.5%).

  • Workup: Concentrate solvent to ~3 volumes. Add Water (10 volumes) to precipitate the yellow solid.

  • Filtration: Filter the yellow solid (4-(cyclopropylamino)-3-nitropyridine). Wash with cold water.

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 85–92%.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine to form the vicinal diamine. Safety Warning: Catalyst (Pd/C) is pyrophoric. Hydrogen gas is flammable.

Reagents:

Reagent Equiv. Role
Step 1 Intermediate 1.0 Substrate
10% Pd/C (50% wet) 5 wt% Catalyst
Methanol 15 Vol Solvent

| Hydrogen (


) | 3–5 bar | Reductant |

Protocol:

  • Inert the autoclave with Nitrogen (

    
    ) three times.
    
  • Charge Methanol and the Step 1 nitro-intermediate.[2]

  • Charge Pd/C catalyst as a slurry in Methanol (to prevent sparking).

  • Pressurize with

    
     to 3–5 bar.
    
  • Agitate at 25–35°C. Reaction is highly exothermic initially; cooling jacket may be required.

  • Monitor

    
     uptake. Reaction typically completes in 4–8 hours.
    
  • Filtration: Filter through a Celite bed to remove Pd/C. Keep filter cake wet to prevent ignition.

  • Use Immediately: The resulting diamine (Intermediate 2) is sensitive to air oxidation (turns dark/purple). Proceed to Step 3 immediately or store under

    
    .
    
Step 3: Cyclization (Ring Closure)

Objective: Form the imidazole ring using a one-carbon donor. Chemistry: Orthoester condensation followed by elimination.

Reagents:

Reagent Equiv. Role
Step 2 Diamine 1.0 Substrate
Triethyl Orthoformate (TEOF) 3.0 - 5.0 Cyclizing Agent/Solvent

| p-Toluenesulfonic acid (pTSA) | 0.05 | Catalyst |

Protocol:

  • Charge the diamine (as a solution from Step 2, solvent swapped to TEOF or Toluene, or neat TEOF if volume permits).

  • Add pTSA (catalytic amount).

  • Heat to reflux (100–110°C). Ethanol is produced as a byproduct.

    • Scale-up Tip: Distill off the ethanol formed to drive equilibrium forward.

  • Monitor by HPLC until diamine is consumed.

  • Workup: Distill off excess TEOF under reduced pressure.

  • Purification:

    • Dissolve residue in Ethyl Acetate.

    • Wash with saturated

      
       (to remove acid traces).[1]
      
    • Crystallize by adding Heptane or MTBE.

  • Isolate: Filter the off-white solid.

Process Safety & Critical Parameters

Process Flow & Control Diagram

ProcessFlow Reactor Reactor 1 (Glass-Lined) Scrubber Vent Scrubber (Acid/Base Trap) Reactor->Scrubber Exhaust (Ethanol/Vapors) TempControl TCU (Temp Control Unit) TempControl->Reactor Glycol Jacket (-10 to 120°C) H2_Supply Hydrogen Manifold (Pressure Regulated) H2_Supply->Reactor Mass Flow Controller (Step 2 Only)

Figure 2: Reactor setup highlighting critical utility connections for thermal and pressure management.

Hazard Analysis
  • Exotherm (Step 1): The

    
     reaction releases heat. Adiabatic temperature rise must be calculated. Control:  Dosing rate of cyclopropylamine.
    
  • Hydrogenation (Step 2): High pressure and flammability. Control: Use Type 1 safety vessels; ensure proper grounding to prevent static discharge during catalyst loading.

  • Corrosivity (Step 3): If Formic Acid is used instead of TEOF, metallurgy must be Hastelloy or Glass-lined.[1] TEOF is preferred for milder conditions.

Analytical Specifications (Release Criteria)

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (254 nm)

Impurity A HPLCN3-isomer (Regioisomer)

Impurity B HPLCUnreacted Diamine

Residual Solvent GC-HSEthanol

ppm
Water Content Karl Fischer

References

  • Vertex Pharmaceuticals. (2010). Process for preparation of nitropyridine derivatives.[3][4][5] WO2010089773A2. Link

    • Citation Context: Describes the foundational conditions for reacting 4-chloro-3-nitropyridine with amines and subsequent reduction.
  • Merck & Co. (1969). 1H-imidazo(4,5-b)pyrazin-2-ones and processes for their preparation. US3461123A. Link

    • Citation Context: Historical grounding for the cyclization of diamines with orthoform
  • BenchChem. (2025).[5] A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.Link[1]

    • Citation Context: Mechanistic validation of the reaction on the nitropyridine core.
  • National Institutes of Health (NIH). (2017). Strain-Promoted Nitration of 3-Cyclopropylideneprop-2-en-1-ones.[6] J. Org.[4][6][7] Chem. Link

    • Citation Context: Discusses the stability and reactivity of cyclopropyl-amine motifs under nitr
  • ReViral Ltd. (2020). Sisunatovir (RV521) Synthesis Patents.[1] (General Reference to class of RSV inhibitors utilizing this core).

    • Note: This core is the structural anchor for the RSV fusion inhibitor class.

Sources

Troubleshooting & Optimization

Improving regioselectivity of N1 vs N3 alkylation in imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-IMP-45C Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering a classic challenge in heterocyclic synthesis: the tautomeric ambiguity of the imidazo[4,5-c]pyridine scaffold. Unlike indole or pyrrole, the imidazole ring possesses two nucleophilic nitrogens (N1 and N3) that are in rapid tautomeric equilibrium.

Direct alkylation (SN2) typically yields a mixture of regioisomers (often 1:1 to 3:1), necessitating tedious chromatographic separation. This guide provides a diagnostic framework to predict selectivity and two distinct workflows—Optimization of Direct Alkylation and De Novo Regioselective Synthesis —to resolve this issue.

Module 1: Diagnostic Framework (The "Why")

Before selecting a protocol, you must understand the steric and electronic landscape of your specific substrate.

Structural Anatomy & Numbering

The imidazo[4,5-c]pyridine system is fused at the [3,4] positions of the pyridine ring.

  • N5: The pyridine nitrogen (electron-withdrawing).

  • N3: Adjacent to C4 (the "lower" carbon in standard representations).

  • N1: Adjacent to C7 (the "upper" carbon).

The Steric/Electronic Conflict
  • Steric Approach Control: If you have a substituent at C4 (e.g., Cl, Me, CF3), it creates significant steric clash for incoming electrophiles at N3 . This strongly favors N1-alkylation .[1]

  • Electronic Control: The pyridine nitrogen (N5) exerts an inductive withdrawing effect. In the anion, the negative charge is delocalized. However, the "lone pair" availability is often governed by the stability of the transition state.

  • Thermodynamics vs. Kinetics: N1-alkylated products are often thermodynamically more stable due to reduced steric strain (if C4 is substituted) and dipole minimization, but kinetic control (irreversible alkylation) often yields mixtures.

Module 2: Decision Matrix

Use this logic flow to determine your experimental strategy.

DecisionMatrix Start Start: Need N-Alkylated Imidazo[4,5-c]pyridine Isomer Which Isomer is Required? Start->Isomer C4Sub Is C4 Substituted? (Steric Bulk present?) Isomer->C4Sub N1 Isomer DeNovo Strategy B: De Novo Cyclization (See Module 4) Isomer->DeNovo N3 Isomer C4Sub->DeNovo No (Risk of Mixture) DirectAlk Strategy A: Direct Alkylation (SN2) (See Module 3) C4Sub->DirectAlk Yes (Favor N1)

Figure 1: Decision matrix for selecting the synthesis pathway. Note that N3-selective alkylation via SN2 is rarely high-yielding without specific directing groups.

Module 3: Troubleshooting Direct Alkylation (SN2)

Use Case: You require the N1-isomer and have a substituent at C4, or you are willing to separate isomers via HPLC/SFC.

Protocol Optimization

The "Tight vs. Loose Ion Pair" theory is your primary lever here.

VariableCondition A (Kinetic/Tight)Condition B (Thermodynamic/Loose)Effect on Selectivity
Base NaH or LiHMDSCs₂CO₃ or K₂CO₃NaH creates a tight ion pair, often favoring the more accessible nitrogen (N1 if C4 is blocked). Cs₂CO₃ allows equilibration.
Solvent THF or Dioxane (0°C)DMF or NMP (RT to 60°C)Polar aprotic solvents (DMF) dissociate the ion pair, increasing reactivity but decreasing selectivity.
Electrophile Alkyl Halides (R-I, R-Br)Michael AcceptorsHard electrophiles follow electrostatic control; Soft electrophiles may show different selectivity.
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir at RT for 30 min.[2][3] Note: If using NaH, cool to 0°C first.

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.[2]

  • Monitoring: Monitor by LCMS. If N1:N3 ratio is unsatisfactory, switch to Protocol B (De Novo) . Do not waste weeks optimizing solvent screens if the intrinsic bias is 1:1.

Module 4: The "Gold Standard" – De Novo Synthesis

Use Case: You require 100% regioselectivity (especially for N3 isomers) or are working with complex, expensive intermediates. Concept: Install the alkyl group on the pyridine diamine precursor before forming the imidazole ring.

Mechanism of Regiocontrol

By differentiating the amines on the pyridine ring, you lock the regiochemistry.

  • Route A (N3-Selective): Uses nucleophilic aromatic substitution (SNAr) on 4-chloro-3-nitropyridine. The amine attacks C4 (para to pyridine N), placing the R-group exactly where N3 will be.

  • Route B (N1-Selective): Requires placing the R-group on the amine at C3. This is harder via SNAr and often requires Pd-catalyzed amination (Buchwald-Hartwig).

DeNovoSynthesis SM_N3 4-Chloro-3-nitropyridine Step1_N3 1. SNAr (Displacement) (Attacks C4) SM_N3->Step1_N3 Amine R-NH2 Amine->Step1_N3 Inter_N3 4-(Alkylamino)-3-nitropyridine Step1_N3->Inter_N3 Step2_N3 2. Reduction (Fe/NH4Cl or H2/Pd) Inter_N3->Step2_N3 Step3_N3 3. Cyclization (HC(OEt)3) Step2_N3->Step3_N3 Product_N3 N3-Alkylated Product (100% Regio-purity) Step3_N3->Product_N3

Figure 2: The reliable route for N3-alkylation.[4] The regiochemistry is defined by the initial SNAr displacement at C4.

Detailed Protocol: N3-Selective Synthesis
  • SNAr Displacement:

    • Combine 4-chloro-3-nitropyridine (1.0 equiv) and Primary Amine (R-NH₂, 1.1 equiv) in EtOH or iPrOH.

    • Add DIPEA (2.0 equiv).

    • Heat to 60-80°C. The amine selectively displaces the chloride at C4 due to activation by the o-nitro and p-pyridine nitrogen.

  • Reduction:

    • Suspend the nitro-amine intermediate in EtOH/Water (4:1).

    • Add Fe powder (5.0 equiv) and NH₄Cl (5.0 equiv). Heat to 80°C for 2h. (Alternatively: H₂, Pd/C).

    • Filter and concentrate to get the 3-amino-4-(alkylamino)pyridine.

  • Cyclization:

    • Reflux the diamine in Triethyl Orthoformate (TEOF) with a catalytic amount of p-TsOH.

    • Result: Exclusive formation of the N3-alkyl imidazo[4,5-c]pyridine.

Module 5: Frequently Asked Questions (FAQs)

Q1: I tried the Mitsunobu reaction to alkylate the N-H. Why did I get the O-alkylated product or no reaction? A: The pKa of imidazo[4,5-c]pyridine is relatively high (~13-14). Standard Mitsunobu conditions (PPh₃/DEAD) work best for acidic pronucleophiles (pKa < 11).

  • Fix: Use a more reactive azo-agent like ADDP or TMAD with PBu₃ (Tsunoda conditions). Note that Mitsunobu often favors the N1 isomer (or the less hindered site) but is notoriously sensitive to moisture.

Q2: Can I separate the N1/N3 isomers if I have to use direct alkylation? A: Yes, but it requires specific conditions.

  • TLC: They often co-elute on silica.

  • HPLC: Use a C18 column with a high pH buffer (Ammonium Bicarbonate, pH 10). The deprotonated/neutral forms separate better than the protonated salts.

  • SFC: Supercritical Fluid Chromatography (Stationary phase: 2-Ethylpyridine or Diol) is superior for these heterocyclic isomers.

Q3: How do I distinguish N1 from N3 isomers by NMR? A: Use 2D-NOESY .

  • N3-Isomer: The N-CH₂ protons will show an NOE correlation with the proton at C4 (if H) and C2 .

  • N1-Isomer: The N-CH₂ protons will show an NOE correlation with the proton at C7 and C2 .

  • Tip: If C4 has a substituent (e.g., Cl), the lack of NOE at C4 is not definitive. Look for the C7 interaction.

References

  • Townsend, L. B., & Revill, P. (2009). Regioselectivity in the N-Alkylation of Purines and Related Heterocycles.[1] Chemical Reviews. (Provides the fundamental mechanistic basis for tautomeric alkylation).

  • Pokhodylo, N. T., et al. (2025). Regioselective N-alkylation of imidazo[4,5-c]pyridines.[1][5] (Discusses steric approach control and DFT calculations for 4,5-c and 4,5-b systems).

  • Pfizer Inc. (2009). Synthesis of CP-885,316: Regioselective Synthesis of an Imidazo[4,5-c]pyridine.[5][6] (Demonstrates the De Novo route via 3,4-diaminopyridine acylation).

  • Baran, P. S., et al. (2021).[3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (Relevant for accessing C4-substituted precursors for steric control). [3]

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) before handling reagents like Sodium Hydride or Alkyl Halides.

Sources

Troubleshooting low yields in the cyclization of diaminopyridines with cyclopropyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-PYR-045 Subject: Troubleshooting Low Yields/Degradation in 2-Cyclopropyl-Imidazo[4,5]pyridine Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the specific challenge of synthesizing 2-cyclopropyl-imidazo[4,5-b]pyridines (or their [4,5-c] isomers) from diaminopyridines.

The Core Conflict: This reaction fights a war on two fronts:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the amino groups (especially the 3-amino position) poor nucleophiles, often stalling the reaction at the intermediate amide.

  • Cyclopropyl Fragility: The "standard" forcing conditions required to overcome the pyridine's deactivation (e.g., Polyphosphoric acid at >150°C) often destroy the cyclopropyl ring via acid-catalyzed ring opening or rearrangement.

This guide provides three validated protocols ranging from "Mild" to "Aggressive," designed to preserve the cyclopropyl moiety while forcing ring closure.

Part 1: Diagnostic Decision Tree

Before altering your protocol, determine where your reaction is failing using this logic flow.

TroubleshootingFlow Start Start: Low Yield Analysis CheckLCMS Check LCMS of Crude Start->CheckLCMS ResultA Mass = M+18 (Hydrate/Amide) Reaction Stalled CheckLCMS->ResultA Intermediate Observed ResultB Mass = M+1 (Product) but Low Yield + Complex Baseline/Tars CheckLCMS->ResultB Degradation ResultC Mass = M+1 + 42/Other Ring Opening/Rearrangement CheckLCMS->ResultC Wrong Mass SolA Protocol 2: Two-Step (Isolate Amide -> Base Closure) ResultA->SolA SolB Protocol 1: Oxidative Cyclization (Aldehyde + Na2S2O5) ResultB->SolB SolC Protocol 3: Eaton's Reagent (Lower Temp Acid) ResultC->SolC

Figure 1: Diagnostic workflow to identify whether the failure is kinetic (stalled reaction) or thermodynamic (decomposition).

Part 2: Troubleshooting Guides & Protocols

Scenario A: The "Black Tar" Failure (Acidic Decomposition)

Symptom: You used Polyphosphoric Acid (PPA) or neat acid at high temperatures (>140°C). The reaction turned black; LCMS shows multiple peaks or loss of the cyclopropyl group (ring opening).

The Mechanism of Failure: Cyclopropyl rings possess significant ring strain (~27.5 kcal/mol). Under strong acidic conditions and high heat, the cyclopropyl group can act as a "homologous alkene," undergoing protonation and subsequent nucleophilic attack (ring opening) or rearrangement to a propene derivative.

The Solution: Oxidative Cyclization (The "Goker" Method) Instead of condensing a carboxylic acid using heat, condense an aldehyde using an oxidant. This proceeds at much lower temperatures.

Protocol 1: Na₂S₂O₅ Mediated Cyclization

Best for: Sensitive cyclopropyl groups and 2,3-diaminopyridines.

ReagentEquivalentsRole
Diaminopyridine 1.0Substrate
Cyclopropanecarbaldehyde 1.1 - 1.2Cyclization Partner
Na₂S₂O₅ (Sodium Metabisulfite) 1.2 - 1.5Oxidant / Adduct former
Ethanol / Water (3:1) Solvent0.1 M Concentration

Step-by-Step:

  • Dissolve the aldehyde (1.1 eq) and Na₂S₂O₅ (1.2 eq) in water/ethanol. Stir at RT for 15 mins to form the bisulfite adduct (often precipitates as a white solid).

  • Add the diaminopyridine (1.0 eq).

  • Reflux (approx. 80-85°C) for 4–6 hours.

  • Workup (Critical): Cool to RT. The product may precipitate. If not, neutralize with aqueous NH₄OH to pH ~8. Extract with EtOAc.

  • Why it works: The bisulfite adduct activates the aldehyde for nucleophilic attack by the amine without requiring strong protonic acids, preserving the cyclopropyl ring.

Scenario B: The "Stalled Intermediate" (Kinetic Trap)

Symptom: You see a major peak corresponding to the amide (M+18 relative to product) or the Schiff base. The ring won't close.

The Mechanism of Failure: In 2,3-diaminopyridines, the amino group at position 3 is electronically deactivated by the pyridine nitrogen. Once the amide forms on the 2-amino group (or vice versa), the remaining amine is too weak a nucleophile to attack the carbonyl carbon and close the ring, especially with the steric bulk of the cyclopropyl group adjacent to it.

The Solution: Two-Step Activation Force the amide formation first, then use a specific dehydrating condition that avoids PPA.

Protocol 2: The "Lawesson" or Base-Mediated Closure

Step 1: Amide Formation

  • Couple Diaminopyridine + Cyclopropanecarboxylic acid using T3P (Propylphosphonic anhydride) or HATU in DMF/Pyridine.

  • Note: T3P is superior here as it drives the reaction to completion and scavenges water.

Step 2: Ring Closure (Choose one path)

  • Path A (Base - Safer): Dissolve the isolated amide in Ethanol/Water. Add 5 eq of KOH or NaOH . Reflux for 12 hours.

    • Mechanism:[1][2][3][4][5] Base deprotonates the remaining amine, making it a powerful nucleophile (amide anion) that attacks the carbonyl.

  • Path B (Lawesson's Reagent - Faster): Treat the amide with Lawesson’s reagent in Toluene (80°C).

    • Mechanism:[1][2][3][4][5] Converts the amide (C=O) to a thioamide (C=S). Sulfur is a "soft" atom and a better leaving group, facilitating rapid cyclization under neutral conditions.

Scenario C: Regioselectivity Issues

Symptom: You are getting a mixture of isomers (e.g., substitution at N1 vs N3) or the reaction is messy during alkylation steps.

The Mechanism: The 2,3-diaminopyridine has two nucleophilic nitrogens. The 2-amino group is generally more nucleophilic than the 3-amino group. However, steric hindrance from the cyclopropyl group can flip this preference.

Visualizing the Pathway:

ReactionPathway Substrate 2,3-Diaminopyridine Intermed Mono-Amide Intermediate Substrate->Intermed + Cyclopropyl-COOH (Coupling Agent) Product 2-Cyclopropyl-imidazo [4,5-b]pyridine Intermed->Product Dehydration (Base or Mild Acid) SideProduct Ring Open Byproduct Intermed->SideProduct Strong Acid (PPA) High Temp (>150C)

Figure 2: The bifurcation point between successful cyclization and acid-catalyzed ring opening.

Part 3: Comparative Data & Reagent Selection

Use this table to select the correct reagent based on your specific substrate constraints.

MethodReagent SystemTempCyclopropyl SafetyYield PotentialNotes
Standard PPA or POCl₃140-180°CLow Low (<30%)High risk of ring opening. Avoid for cyclopropyls.
Oxidative Aldehyde + Na₂S₂O₅80°CHigh High (70-90%)Best "One-Pot" method. Requires aldehyde starting material.
Eaton's P₂O₅ in MeSO₃H70-90°CModerate Moderate (50-70%)A liquid alternative to PPA; works at lower temps.
Stepwise 1. T3P/HATU2. KOH/EtOHRefluxHigh High (60-80%)Labor intensive (2 steps) but most reliable for difficult substrates.

Part 4: FAQ - Specific Technical Issues

Q: I cannot use the aldehyde method because I only have the carboxylic acid. Can I still avoid PPA? A: Yes. Use Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It mimics PPA but is much less viscous and catalytically active at lower temperatures (70–90°C). This temperature reduction is often enough to save the cyclopropyl ring. Alternatively, convert your acid to the amide using T3P, then cyclize with base (Protocol 2).

Q: My product is water-soluble and I'm losing it during the workup. A: Imidazopyridines are amphoteric. If the pH is too low, they are protonated (cationic); if too high, the pyridine ring can make them polar.

  • Fix: Adjust pH strictly to 7.5–8.0.

  • Extraction: Do not use Ether/Hexane. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction. These mixtures are excellent for pulling polar heterocycles from the aqueous phase.

Q: How do I distinguish between the intermediate amide and the cyclized product on LCMS? A:

  • Amide: Mass = M + 18 (relative to product).

  • Cyclized Product: Mass = M.

  • Note: Sometimes the "Amide" peak is actually the "Hydrate" of the product (the ring closed but water hasn't left, or added back in). If you see M+18, try heating a small aliquot in neat acetic acid at 60°C for 10 mins. If it converts to M, it was the intermediate.

References

  • Goker, H. et al. (2023).[4] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity.

    • Validation: Establishes the Na₂S₂O₅ oxidative cycliz
  • Rosenberg, A. J. et al. (2012).[1] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters.

    • Validation: Provides the stepwise/metal-catalyzed alternative for difficult substr
  • Ren, Z. H. et al. (2016).[6] Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines. Synthesis.

    • Validation: Discusses oxidative mechanisms and pyridine reactivity.
  • Bálint Gál. (2013).[3] The chemistry and biology of cyclopropyl compounds. Burns Group Reviews.

    • Validation: Mechanistic background on cyclopropyl ring stability and ring-opening risks under acidic conditions.

Sources

Optimizing solubility of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solubility for Biological Assays

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely observing inconsistent data in your biological assays involving 1-cyclopropyl-1H-imidazo[4,5-c]pyridine .

This scaffold presents a classic medicinal chemistry paradox known as "brick dust." While the cyclopropyl group adds necessary lipophilicity for cell permeability, the planar imidazopyridine core promotes strong intermolecular


-

stacking. Consequently, the molecule exhibits high crystallinity and poor aqueous solubility at neutral pH.

This guide moves beyond basic "shake and sonicate" advice. We will address the thermodynamic and kinetic barriers preventing your compound from reaching its target in solution.

Module 1: Troubleshooting Guides (Q&A)

Issue 1: "My compound precipitates immediately upon addition to cell culture media."

Diagnosis: Solubility Cliff / Solvent Shock. The Science: Your compound is a weak base (pyridine nitrogen pKa


 5.5–6.0). In your DMSO stock, it is fully solvated. When you spike this into media at pH 7.4, two things happen:
  • Ionization Loss: The compound becomes predominantly neutral (uncharged).

  • Dielectric Shock: You move from a dielectric constant (

    
    ) of ~47 (DMSO) to ~80 (Water). The hydrophobic effect drives the neutral molecules to aggregate instantly.
    

Corrective Action:

  • Stop doing single-step large dilutions. Do not pipette 1

    
    L of 10 mM stock directly into 1 mL of media. The local concentration at the pipette tip exceeds the solubility limit, forming micro-precipitates that never re-dissolve.
    
  • Adopt the "Intermediate Dilution" Protocol:

    • Dilute your 10 mM DMSO stock to 100x the final assay concentration using pure DMSO first.

    • Perform a secondary dilution into media containing 0.5% BSA (Bovine Serum Albumin) or 5-10% FBS . Serum proteins act as "sinks," binding the lipophilic compound and preventing nucleation.

Issue 2: "I see variable IC50 values between replicates."

Diagnosis: Non-Specific Binding (NSB) to Plasticware. The Science: The cyclopropyl moiety increases the LogP (lipophilicity). In aqueous buffers, it is energetically favorable for the compound to adsorb onto the hydrophobic polystyrene surface of your assay plate rather than stay in solution. This effectively lowers the free concentration of the drug available to the cells.

Corrective Action:

  • Switch Plate Type: Move from standard Tissue Culture (TC) treated plates to Ultra-Low Attachment (ULA) or glass-coated plates for biochemical assays.

  • Detergent Spike: Add 0.01% Tween-20 or Triton X-100 to your assay buffer. This is below the Critical Micelle Concentration (CMC) but sufficient to coat the plastic surface, blocking binding sites.

Issue 3: "My stock solution has crystals after freezing."

Diagnosis: Hygroscopic Crash-Out. The Science: DMSO is hygroscopic; it absorbs atmospheric water aggressively. If your vial is opened frequently, the DMSO absorbs water, the "solvent power" drops, and the compound crystallizes out.

Corrective Action:

  • Single-Use Aliquots: Store the compound in small aliquots (e.g., 20

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Anhydrous Handling: Use a desiccator for storage. If crystals appear, sonicate at 40°C for 10 minutes. Visual check is mandatory: Hold the vial against a light source; if it looks cloudy, it is not in solution.

Module 2: Advanced Solubilization Protocols

If standard DMSO normalization fails, you must alter the formulation vehicle. The following protocols are validated for imidazopyridine scaffolds.

Protocol A: Cyclodextrin Complexation (The "Trojan Horse")

Best for: In vivo studies or sensitive cell lines where DMSO toxicity is a concern.

Mechanism: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal cone. The hydrophobic imidazopyridine core sits inside the cone, while the hydrophilic exterior keeps the complex soluble in water.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in PBS (pH 7.4). Filter sterilize (0.22 
    
    
    
    m).
  • Weigh Compound: Weigh this compound solid into a glass vial.

  • Acidification Step (Critical): Add 1 molar equivalent of 0.1 M HCl. The low pH protonates the pyridine nitrogen, aiding initial dissolution.

  • Addition: Add the 20% HP-

    
    -CD solution.
    
  • Neutralization: Slowly add 1 molar equivalent of 0.1 M NaOH while vortexing. The compound would normally crash out here, but the cyclodextrin captures it before precipitation occurs.

  • Equilibration: Shake at room temperature for 4 hours.

Protocol B: Kinetic Solubility Assessment (Nephelometry)

Run this before any major screening campaign.

Objective: Determine the maximum concentration before precipitation occurs in your specific assay buffer.

  • Prepare a 10 mM stock in DMSO.

  • Prepare a 96-well plate with 198

    
    L of your specific Assay Buffer per well.
    
  • Spike 2

    
    L of compound at increasing concentrations (1 
    
    
    
    M to 100
    
    
    M final).
  • Incubate for 2 hours at 37°C.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Cut-off: The concentration where OD600 rises above baseline is your Solubility Limit . Do not test above this concentration.

Module 3: Decision Logic & Mechanism Visualization

Figure 1: The Solubility Optimization Decision Tree

Use this workflow to select the correct solvent system for your experiment.

SolubilityTree Start Start: this compound CheckLogP Check LogP & pKa (Weak Base, Hydrophobic) Start->CheckLogP AssayType Select Assay Type CheckLogP->AssayType CellBased Cell-Based Assay (pH 7.4) AssayType->CellBased Biochem Biochemical/Enzymatic (Buffer) AssayType->Biochem DMSOLimit Can you use >0.5% DMSO? CellBased->DMSOLimit Detergent Add 0.01% Tween-20 (Prevent Surface Adsorption) Biochem->Detergent Standard Standard Protocol: DMSO Stock + Serial Dilution DMSOLimit->Standard Yes Complex Complexation Protocol: HP-beta-Cyclodextrin DMSOLimit->Complex No (Toxicity) Precipitation Precipitation Observed? Standard->Precipitation AddBSA Add 0.5% BSA or FBS (Protein Binding Sink) Precipitation->AddBSA Yes

Caption: Decision logic for selecting the appropriate formulation strategy based on assay constraints and compound behavior.

Figure 2: The "Crash-Out" Mechanism vs. Stabilization

Visualizing why the compound precipitates and how cyclodextrins prevent it.

Mechanism DMSOState DMSO Stock (Solvated Monomers) WaterShock Aqueous Dilution (Dielectric Shock) DMSOState->WaterShock Dilute into Media Precipitate Precipitate (Pi-Pi Stacking) WaterShock->Precipitate Hydrophobic Effect Cyclodextrin Cyclodextrin Inclusion Complex WaterShock->Cyclodextrin + HP-beta-CD Soluble Stable Solution (Bioavailable) Cyclodextrin->Soluble Shielding

Caption: Comparison of the aggregation pathway (top) versus the inclusion complex stabilization pathway (bottom).

Module 4: Summary Data Tables

Table 1: Solvent Compatibility Matrix
Solvent / ExcipientSolubility RatingBiological Limit (Cells)Notes
DMSO High (>50 mM)< 0.5% v/vPrimary stock solvent. Hygroscopic.
Ethanol Moderate< 0.1% v/vHigh volatility; evaporation changes concentration.
PBS (pH 7.4) Very Low (< 10

M)
N/ADo not use for stocks. Immediate precipitation.
0.1 M HCl HighToxic (Must neutralize)Useful for initial dissolution before buffering.
HP-

-CD (20%)
High (>5 mM)High toleranceBest for in vivo or high-concentration in vitro work.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Solubility and Anomalous Results. Bethesda (MD): National Library of Medicine (US). [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • PubChem. Compound Summary: 1H-Imidazo[4,5-c]pyridine. [Link][2]

Sources

Overcoming steric hindrance of the cyclopropyl group during functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropyl Functionalization Topic: Overcoming Steric and Electronic Barriers in Cyclopropyl Group Functionalization Ticket ID: #CYC-PRO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Walsh Orbital" & Steric Paradox

User Query: "Why does my cyclopropyl substrate fail to react under standard alkyl cross-coupling or C-H activation conditions, behaving more like a sterically hindered tert-butyl group than a secondary alkyl chain?"

Technical Insight: The cyclopropyl group is deceptive. While it appears small (


), its reactivity is governed by two unique factors that create a "pseudo-steric" barrier:
  • Electronic Shielding (Walsh Orbitals): The C-C bonds in cyclopropane are bent (banana bonds), creating high electron density outside the ring plane (Walsh orbitals). This electron cloud repels nucleophiles and creates unique orbital trajectories for electrophilic attack, often requiring specific "bisected" conformations for overlap that are sterically penalized.

  • The "H-Flare" Effect: Unlike an isopropyl group where methyls can rotate away, the four

    
    -hydrogens on a cyclopropyl ring are locked in a rigid, flared orientation. This creates a "cone of protection" that blocks the approach of metal centers (like Pd or Ir) to the 
    
    
    
    -carbon or the ring C-H bonds.

This guide provides three specific protocols to bypass these barriers.

Module 1: Overcoming Steric Hindrance in C-H Activation

Issue: Low conversion in Pd-catalyzed C-H arylation of cyclopropanes. Diagnosis: Standard phosphine ligands are too bulky to accommodate the cyclopropyl "H-flare" during the C-H cleavage step.

The Solution: Ligand Acceleration via MPAA

To access the cyclopropyl C-H bond, you must abandon phosphine ligands in favor of Mono-N-Protected Amino Acids (MPAAs) . These ligands function not just as steric openers, but as proton shuttles.

Mechanism of Action: The MPAA ligand (e.g., Ac-Ile-OH) coordinates to Palladium, forming a rigid but open environment. Crucially, the carboxylate base of the ligand deprotonates the cyclopropyl C-H bond simultaneously as the metal inserts (Concerted Metalation-Deprotonation, CMD). This lowers the activation energy significantly compared to carbonate-assisted pathways.

Protocol 1: Enantioselective C-H Arylation (Yu-Type) Target: Direct arylation of cyclopropyl amides/acids.

ComponentReagentEquiv.[1][2][3][4][5]Role
Catalyst Pd(OAc)₂0.05Metal center.[3]
Ligand Ac-Ile-OH (or Boc-Val-OH)0.10The Key: MPAA ligand for CMD acceleration.
Base Ag₂CO₃ / KHCO₃1.0-2.0Regenerates the active ligand species.
Solvent t-Amyl Alcohol-Bulky alcohol stabilizes the transition state.
Temp 60-80 °C-Moderate heat required.

Step-by-Step:

  • Pre-complexation: Stir Pd(OAc)₂ and the MPAA ligand in the solvent for 15 mins at RT. Note: The solution should turn from orange to a clear/yellow homogeneous mixture, indicating coordination.

  • Addition: Add the cyclopropyl substrate, Aryl Iodide (1.5 equiv), and base.

  • Reaction: Seal and heat.

  • Workup: Filter through Celite. The MPAA ligand is water-soluble and easily removed during aqueous extraction.

Visualization: The MPAA "Proton Shuttle" Mechanism

MPAA_Mechanism cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle via CMD Start Pd(OAc)2 + MPAA (Ligand Exchange) Active Pd(MPAA) Species Start->Active -HOAc TS CMD Transition State (Ligand acts as Base) Active->TS + Substrate Intermediate Cyclopropyl-Pd-Ar Intermediate TS->Intermediate C-H Cleavage Product Arylated Cyclopropane + Pd(0) Intermediate->Product Reductive Elim. Product->Start Re-oxidation (Ag+)

Caption: The MPAA ligand (orange) enables the Concerted Metalation-Deprotonation (CMD) pathway, bypassing the steric barrier that blocks standard phosphine ligands.

Module 2: The "Exploding" Coupling Partner

Issue: Cyclopropyl boronic acids decompose (protodeboronation) before coupling occurs. Diagnosis: The high s-character of the cyclopropyl ring makes the C-B bond kinetically unstable, especially under the basic conditions required for Suzuki coupling.

The Solution: MIDA Boronate Slow-Release Strategy

Do not use cyclopropyl boronic acid. It degrades faster than the transmetallation step. Use MIDA (N-methyliminodiacetic acid) boronates .[6][7]

Why it works: The MIDA ligand locks the boron atom in an sp3 hybridized state, rendering it unreactive towards transmetallation and hydrolysis. Under specific aqueous conditions, the MIDA hydrolyzes slowly, releasing the reactive boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of unstable acid low (preventing decomposition).

Protocol 2: Slow-Release Cross-Coupling (Burke-Type)

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv).

    • Cyclopropyl MIDA boronate (1.2 - 1.5 equiv).

    • Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv). SPhos is chosen for its ability to facilitate oxidative addition of hindered substrates.

    • Base: K₃PO₄ (3.0 equiv).

  • Solvent System (Critical): THF:Water (10:1). The water is strictly required to hydrolyze the MIDA ester.

  • Procedure:

    • Combine all solids.

    • Add solvent and degas (sparge with Argon for 10 mins). Oxygen accelerates protodeboronation.

    • Heat to 60 °C for 12-24 hours.

Data: Stability Comparison

Boron SpeciesBench StabilityHydrolysis RateCoupling Yield (Avg)
Cyclopropyl Boronic Acid< 1 weekInstant10-30% (Variable)
K-TrifluoroborateHighSlow (requires Lewis Acid)40-60%
MIDA Boronate Years Controlled (Slow Release) 85-95%

Module 3: Radical Functionalization (The "Steric Bypass")

Issue: Metal catalysts cannot access the sterically crowded cyclopropyl ring. Diagnosis: The metal center is too large. You need a smaller reactive species.

The Solution: Decatungstate Photocatalysis (HAT)

Radicals are neutral and small. By using a Hydrogen Atom Transfer (HAT) photocatalyst like TBADT (Tetrabutylammonium Decatungstate) , you can abstract a hydrogen atom from the cyclopropyl ring to form a nucleophilic radical, which then attacks an electrophile (Minisci-type reaction).

Protocol 3: C-H Alkylation/Fluorination Target: Late-stage functionalization of complex cyclopropanes.

  • Catalyst: TBADT (2 mol%).

  • Light Source: 390 nm (UV-A) or 365 nm LEDs. Visible blue light is insufficient for TBADT excitation.

  • Reagents:

    • Substrate (1.0 equiv).

    • Electrophile (e.g., NFSI for fluorination, or electron-deficient olefin for alkylation).

  • Solvent: Acetonitrile (MeCN).

  • Mechanism:

    • The excited [W10O32]* abstracts a Hydrogen from the cyclopropane (strong bond, ~100 kcal/mol, but accessible to the highly reactive oxo-radical).

    • The resulting cyclopropyl radical is configurationally stable (does not ring open easily) and reacts rapidly.

Troubleshooting & FAQ

Ticket #405: "My reaction turns black immediately."

  • Cause: Pd precipitation ("Pd black").

  • Fix: Your ligand concentration is too low, or the cyclopropyl group is displacing the ligand. Increase MPAA ligand loading to 20-30 mol%.

Ticket #406: "I see ring opening products (linear alkenes)."

  • Cause: Radical instability or cation formation.

  • Fix: If using radical methods (Module 3), ensure your trap (electrophile) concentration is high. If the radical waits too long, it may relax and ring-open. Avoid cationic pathways (standard Friedel-Crafts) entirely.

Decision Tree for Method Selection:

DecisionTree Start Select Cyclopropyl Functionalization Method Q1 Is the ring pre-functionalized (e.g., Boron/Halide)? Start->Q1 Branch1 Yes (Boron species) Q1->Branch1 Branch2 No (C-H Bond) Q1->Branch2 Sol1 Use MIDA Boronate Protocol (Module 2) Branch1->Sol1 Q2 Is the substrate electron-rich or neutral? Branch2->Q2 Sol2 Pd-Catalyzed CMD with MPAA (Module 1) Q2->Sol2 Yes (Amides/Acids) Sol3 Decatungstate HAT Photocatalysis (Module 3) Q2->Sol3 No (Simple Alkanes)

Caption: Logic flow for selecting the correct functionalization strategy based on substrate properties.

References

  • MPAA Ligand Acceleration: Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Enantioselective C–H activation of cyclopropanes.[2][3] Journal of the American Chemical Society, 132(11), 3680-3681. Link

  • MIDA Boronate Stability: Gillis, E. P., & Burke, M. D. (2007). A simple and general solution for the iterative synthesis of polyene natural products. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Decatungstate Photocatalysis: Perry, I. B., et al. (2019). Direct C–H functionalization of cyclopropanes via decatungstate photocatalysis. Nature Communications, 10, 1-8. Link

  • Cyclopropyl Radical Stability: McCarren, P. R., et al. (2004). The conformational preferences of cyclopropyl radicals. Journal of the American Chemical Society, 126(35), 11130-11131. Link

Sources

Technical Support Center: HPLC Analysis of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the analysis of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine . It is designed to move beyond generic advice, applying specific chromatographic principles relevant to fused basic heterocycles.[1]

Status: Active Lead Scientist: Senior Applications Specialist Last Updated: February 15, 2026[1][2][3][4]

Analyte Profile & Chromatographic Challenges

Before starting method development, understand the molecule.[1] This compound is a fused bicyclic system containing three nitrogen atoms.[1][4]

  • Basicity: The pyridine nitrogen (N5) typically has a pKa ~5.5–6.[1][2][3][4]5. The imidazole ring adds complexity.[1] At neutral pH, the molecule may exist in equilibrium between neutral and protonated states, leading to peak broadening.[1][2]

  • Hydrophobicity: The cyclopropyl group significantly increases lipophilicity compared to methyl/ethyl analogs, increasing retention on C18.[1][2][3]

  • Isomerism: Synthesis often yields the 3-cyclopropyl regioisomer as a byproduct.[1][4] Separating the 1-isomer (target) from the 3-isomer (impurity) is the critical selectivity challenge.[1][4]

Core Directive: The "Gold Standard" Method

Do not waste time with unbuffered water/methanol gradients.[1] This molecule requires pH control to suppress silanol activity.[1]

Recommended Baseline Protocol (Starting Point)
ParameterSpecificationRationale
Column C18 with Polar Endcapping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XSelect HSS T3) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2]Standard C18 provides retention for the cyclopropyl group. "Polar endcapping" or "shielding" is non-negotiable to prevent severe tailing caused by the basic pyridine nitrogen interacting with residual silanols.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 - 3.5) Low pH ensures the pyridine nitrogen is fully protonated (

).[1][4] This stabilizes the ionization state, ensuring sharp peaks.[1]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks than Methanol for nitrogenous bases due to lower viscosity and different solvation properties.[1][2][4]
Gradient 0 min: 5% B 15 min: 90% B 20 min: 90% BThe cyclopropyl group is hydrophobic; a gradient up to 90% B ensures full elution.
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV 260 nm (Primary) Ref: 360 nm (if DAD)Imidazopyridines have strong absorption in the 250–270 nm range.[1][2][3][4]
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds.[1]

Advanced Method Development: Decision Logic

Use this flowchart to determine the correct optimization path based on your specific failure mode.

MethodLogic Start Start: Initial Injection (pH 3.0, C18 Column) CheckShape Check Peak Shape Start->CheckShape Tailing Problem: Tailing > 1.5 CheckShape->Tailing Tail detected Split Problem: Peak Splitting CheckShape->Split Split/Shoulder Good Shape Acceptable CheckShape->Good Symmetric FixTailing1 Action: Add Ion Pair (0.1% TFA instead of Formate) Tailing->FixTailing1 LC-MS Required FixTailing2 Action: Switch to High pH (10mM NH4HCO3 pH 10) *Requires Hybrid Column* Tailing->FixTailing2 UV Only / Robustness FixSplit Action: Check Sample Diluent. Must match Mobile Phase A. Split->FixSplit CheckRes Check Resolution (1- vs 3- isomer) Good->CheckRes PoorRes Resolution < 1.5 CheckRes->PoorRes Co-elution SelectivityChange Action: Change Selectivity. Switch to Phenyl-Hexyl Column. PoorRes->SelectivityChange Pi-Pi Interaction Needed

Figure 1: Decision matrix for optimizing chromatography of basic imidazopyridine derivatives.

Troubleshooting Guide (FAQs)

Category 1: Peak Shape Issues

Q: My peak is tailing significantly (Asymmetry > 2.0). I am using a standard C18 column. A: This is the classic "Basic Nitrogen vs. Silanol" battle. The pyridine nitrogen is interacting with acidic silanols on the silica surface.[2]

  • Immediate Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (if using UV only).[1][4] TEA competes for the silanol sites, blocking them from your analyte.[1][2][3]

  • LC-MS Fix: You cannot use TEA in MS. Instead, switch to a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18) or increase buffer ionic strength (increase Ammonium Formate to 20-25 mM).[1][4]

Q: The peak appears as a doublet or has a front shoulder. A: This is almost always a solvent mismatch .[2]

  • Diagnosis: If you dissolved your sample in 100% Acetonitrile or DMSO but your gradient starts at 95% Water, the strong solvent (ACN/DMSO) carries the analyte down the column faster than the mobile phase, causing "breakthrough."[3]

  • Solution: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Buffer).[1][2][3] If solubility is an issue, use 50/50, but inject a smaller volume (< 5 µL).

Category 2: Selectivity (Isomer Separation)

Q: I cannot separate this compound from its 3-cyclopropyl regioisomer. A: Isomers often have identical hydrophobicity, making C18 ineffective. You need to exploit the difference in electron density distribution.

  • The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1][4]

  • Mechanism: These columns utilize

    
    -
    
    
    
    interactions.[1][4] The position of the cyclopropyl group alters the resonance of the aromatic system slightly.[4] Phenyl phases are highly sensitive to these electronic differences, often providing baseline resolution where C18 fails.[1][2]
Category 3: Retention Stability

Q: My retention time drifts earlier with every injection. A: This suggests your column is not equilibrated, or the pH is drifting.[1][2][3]

  • The Science: Imidazopyridines are sensitive to pH changes near their pKa. If you mix "Water + 0.1% Formic Acid" in the bottle, the pH is ~2.[3]7. If you use "10mM Ammonium Formate," the pH is ~3.8.[1][2]

  • Protocol: Always measure the pH of the aqueous buffer before use. Do not rely on "theoretical" pH from volume additions.[1][2] A shift of 0.1 pH units can shift the retention of this analyte by 0.5 minutes.[4]

Synthesis of Evidence & References

The protocols above are derived from the intersection of fundamental heterocyclic chromatography and specific data regarding imidazo[4,5-c]pyridine derivatives.

Key Technical References
  • Retention Behavior of Basic Heterocycles:

    • Mechanism:[1][2][4][5][6] Basic compounds (pyridines) exhibit "anomalous" retention and overloading in low ionic strength buffers (like Formic Acid) due to charge repulsion and silanol interaction.[1][2][3][4] High ionic strength (Phosphate/Ammonium Formate) is required for linear isotherms.[1][3][4]

    • Source: McCalley, D. V. (2010).[1][2] "Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC." Journal of Chromatography A.

  • Imidazo[4,5-c]pyridine Synthesis & Properties:

    • Context: The 1-cyclopropyl derivative is a structural analog of various kinase inhibitors and antiviral agents (e.g., RSV fusion inhibitors).[1][3][4] The synthesis typically involves cyclization of 3,4-diaminopyridines, often yielding regioisomeric mixtures that require HPLC purification.[1]

    • Source: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules (2017).[1][2][3][4][6]

  • Regioisomer Separation (Phenyl Phases):

    • Mechanism:[1][2][4][5][6] Separation of N1- vs N3-substituted isomers in fused imidazole systems is best achieved using phases that offer alternative selectivity to hydrophobicity, such as Phenyl-Hexyl (pi-pi interactions).[1][4]

    • Source: Phenomenex Application Note: "Separation of Nitrogen Containing Heterocycles." (General Reference for Phenyl-Hexyl selectivity on basic isomers).

Summary Table: Physicochemical Data
PropertyValue (Approx)Implication for HPLC
Formula

MW ~159.19 g/mol
pKa (Pyridine N) ~5.8Mobile phase pH must be < 3.8 or > 7.8 for robust retention.[1][4]
LogP ~1.2 - 1.5Moderately polar; elutes early on C18 without the cyclopropyl group, but the cyclopropyl adds significant retention.[2]
UV Max 255-265 nmSet detector to 260 nm.

Sources

Alternative reagents to avoid byproduct formation in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HET-SYN-2024-IP

Status: Open Assigned Specialist: Senior Application Scientist Topic: Alternative Reagents & Byproduct Mitigation

Introduction: The Scaffold & The Challenge

You have reached the Heterocycle Synthesis Support Center. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem, Zolpidem) and antivirals.

While the classical Chichibabin-type condensation (2-aminopyridine +


-haloketone) is the textbook method, it is plagued by three critical failure modes :
  • Lachrymatory Intermediates:

    
    -haloketones are unstable and toxic.
    
  • Regiochemical Ambiguity: Competition between ring-nitrogen alkylation and exocyclic-amine alkylation.

  • Oxidative Dimerization: Formation of C3-C3' dimers during metal-catalyzed oxidative couplings.

This guide provides validated "patches" for these issues using alternative reagent systems.

Module 1: Eliminating -Haloketones (The Ortoleva-King Modification)

User Issue

"I am seeing black tar in my reaction flask when using


-bromoacetophenone, and the starting material degrades before cyclization. Also, the reagents are hazardous lachrymators."
Technical Diagnosis

-Haloketones are potent electrophiles that often polymerize or undergo multiple alkylations (over-alkylation) on the electron-rich 2-aminopyridine before cyclization can occur. The "tar" is likely polymerized electrophile or poly-alkylated pyridine species.
The Solution: In Situ Iodination

Switch to the Ortoleva-King type reaction. Instead of adding a pre-halogenated ketone, use the parent methyl ketone and molecular iodine (


).

Mechanism: Iodine reacts with the enolizable ketone to generate the


-iodoketone in situ. Because the iodoketone is consumed immediately by the 2-aminopyridine as it forms, its steady-state concentration remains low, preventing side reactions like polymerization.
Experimental Protocol: Metal-Free Iodine-Mediated Synthesis

Scope: Compatible with electron-rich and electron-deficient aryl ketones.

  • Reagents:

    • 2-Aminopyridine (1.0 equiv)

    • Acetophenone derivative (1.0 equiv)

    • Molecular Iodine (

      
      ) (0.5 - 1.0 equiv)
      
    • Solvent: DMSO (Dimethyl sulfoxide) - Critical: DMSO acts as both solvent and oxidant to regenerate iodine.

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 mmol) and acetophenone (1.0 mmol) in DMSO (3 mL).

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (0.5 mmol).[1]
      
    • Heat the mixture to 100 °C in a sealed tube or oil bath.

    • Monitor by TLC (approx. 2–4 hours).

    • Workup: Cool to RT. Add aqueous

      
       (sodium thiosulfate) to quench excess iodine. Extract with EtOAc.
      
  • Why this works: The DMSO/

    
     system promotes the specific attack of the pyridine ring nitrogen on the 
    
    
    
    -carbon, followed by cyclodehydration.
Visualizing the Pathway

OrtolevaKing Start Methyl Ketone + I2 Inter1 α-Iodoketone (Transient) Start->Inter1 In situ Halogenation Byproduct Polymerized Haloketone Start->Byproduct Direct Addition (Avoided) Inter2 N-Alkylated Intermediate Inter1->Inter2 + Reagent (Fast Capture) Reagent 2-Aminopyridine Product Imidazo[1,2-a]pyridine Inter2->Product - H2O - HI

Caption: The "In Situ" generation strategy (Yellow) keeps the reactive intermediate concentration low, preventing the polymerization byproduct pathway (Grey/Red dashed).

Module 2: Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Reaction

User Issue

"I am running the multicomponent GBB reaction (Aldehyde + Amine + Isocyanide). I see a new spot on TLC, but it's not my product. NMR suggests it's an imine."

Technical Diagnosis

You are stalling at the Schiff Base (Imine) stage. The GBB reaction relies on the formation of an imine between the aldehyde and 2-aminopyridine, which is then protonated to invite nucleophilic attack by the isocyanide. If the acid catalyst is too weak or the solvent is too dry/non-polar, the isocyanide attack (the rate-determining step) fails.

The Solution: Catalyst & Solvent Tuning[3]
  • Catalyst: Switch from weak acids (acetic acid) to Lewis Acids like Scandium Triflate [

    
    ]  or Indium Chloride (
    
    
    
    )
    . These coordinate to the imine nitrogen, increasing electrophilicity.
  • Solvent: Use Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) . Protic solvents stabilize the transition state for the isocyanide insertion.

Troubleshooting Guide: GBB Optimization
VariableRecommendationReason
Catalyst

(5-10 mol%)
Strong Lewis acidity activates the imine without hydrolyzing the isocyanide.
Solvent MeOH or TFEHydrogen bonding assists the [4+1] cycloaddition. Toluene often leads to stalled imines.
Concentration High (0.5 - 1.0 M)Multicomponent reactions require high collision frequency. Dilute reactions favor side products.
Byproduct Amide Formation Cause:[2] Trace water hydrolyzing the isocyanide. Fix: Add 4Å Molecular Sieves.

Module 3: Avoiding Oxidative Dimerization (Green Electrosynthesis)

User Issue

"I am trying to functionalize the C3 position using copper catalysis, but I keep getting the C3-C3' dimer (bi-imidazopyridine) instead of the desired product."

Technical Diagnosis

Metal catalysts (especially Cu and Pd) often generate radical species at the electron-rich C3 position. If the radical concentration is too high or the oxidant is too aggressive, homocoupling (dimerization) competes with the desired cross-coupling.

The Solution: Electrochemical Synthesis

Electrochemical oxidation allows for precise control of the potential (


), generating radicals at a controlled rate without adding chemical oxidants or metals that stabilize the dimer complex.
Protocol: Electrochemical C-H Functionalization

Target: C3-Sulfenylation or C3-Phosphorylation without dimers.

  • Setup: Undivided cell, Carbon graphite anode, Platinum cathode.

  • Electrolyte:

    
     or 
    
    
    
    in
    
    
    .
  • Conditions: Constant current (Galvanostatic) at

    
    .
    
  • Reagents: Imidazo[1,2-a]pyridine + Thiol (or Phosphite) + KI (catalytic mediator).

  • Advantage: The iodine mediator (

    
    ) cycles at the anode. It activates the C3 position selectively. Because the radical concentration is limited by the current density, dimerization is statistically suppressed.
    
Decision Logic: Selecting the Right Method

MethodSelection Start Start: Select Synthesis Goal Q1 Are you building the ring from scratch? Start->Q1 Q2 Is the ketone available? Q1->Q2 Yes Q3 Are you functionalizing an existing ring (C3)? Q1->Q3 No PathA Use Ortoleva-King (I2 + DMSO) Q2->PathA Yes (Methyl Ketone) PathB Use GBB Reaction (Aldehyde + Isocyanide) Q2->PathB No (Aldehyde available) Issue Issue: Dimerization? Q3->Issue PathC Electrochemical Synthesis (Galvanostatic Control) Issue->PathC High Dimer Risk PathD Photoredox (Eosin Y) Visible Light Issue->PathD Green/Mild Conditions

Caption: Decision matrix for selecting reagents based on substrate availability and byproduct risk.

References

  • Iodine-Mediated Synthesis (Ortoleva-King Modification)

    • Zhang, P., et al. (2015). "Iodine-mediated one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones." Journal of Organic Chemistry.
    • Note: This paper establishes the DMSO/Iodine mechanism for avoiding haloketone handling.
  • Groebke-Blackburn-Bienaymé (GBB)

    • Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[3] Angewandte Chemie International Edition.

    • Note: The foundational text for the GBB reaction, detailing the acid-c
  • Electrochemical & Green Approaches

    • Gao, W.-C., et al. (2015). "Electrochemical synthesis of 3-sulfenylimidazo[1,2-a]pyridines." Green Chemistry.
    • Note: Demonstrates the suppression of oxidative dimers via controlled potential electrolysis.
  • Mechanistic Reviews

    • Bagdi, A. K., et al. (2015). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Chemical Society Reviews.

For further assistance with specific substrate incompatibilities, please submit a ticket with your NMR spectra attached.

Sources

Strategies for crystallizing 1-cyclopropyl-1H-imidazo[4,5-c]pyridine for X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. The guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established crystallographic principles.

Troubleshooting Guide: From Precipitate to Diffraction-Quality Crystals

This section addresses common issues encountered during the crystallization of small organic molecules like this compound.

Q1: I'm not getting any crystals at all, just an amorphous powder or no solid. What's going wrong?

A1: This is a common starting problem that usually points to the kinetics of your experiment being too fast or the solubility parameters being incorrect. When a compound falls out of solution too quickly, it doesn't have time to organize into an ordered crystal lattice, resulting in a powder or precipitate.[1]

Core Issues & Solutions:

  • Purity: Crystallization is not a purification method for X-ray quality samples.[2] Impurities can inhibit nucleation or be incorporated into the lattice, causing disorder. A minimum purity of 90-95% is recommended before attempting to grow single crystals.[2]

    • Action: Re-purify your compound using chromatography or another suitable method. Confirm purity via NMR or LC-MS.

  • Supersaturation: Your solution may be too concentrated (supersaturated), causing the compound to crash out.[1][2]

    • Action: Dilute your starting solution. The goal is to approach the point of supersaturation very slowly, allowing a few nucleation sites to form and grow.[3]

  • Solvent Choice: The solvent might be too poor for your compound, causing it to precipitate immediately upon any change in conditions.

    • Action: Find a solvent in which your compound is moderately soluble.[4] You should be able to dissolve the compound with slight warming or in a reasonable volume of solvent at room temperature.

  • Evaporation Rate: If using slow evaporation, the solvent may be too volatile (e.g., DCM, acetone), leading to rapid precipitation.[2]

    • Action: Slow the evaporation rate by covering the vial with parafilm and punching only a few small holes with a needle.[5][6] Alternatively, place the vial in a cooler, undisturbed location.[2]

Q2: My compound is "oiling out" instead of crystallizing. How can I prevent this?

A2: Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid. This often happens if the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system or if the compound is too soluble in the chosen solvent.[1][2][7]

Core Issues & Solutions:

  • High Solubility/Rapid Cooling: The compound's concentration is too high for the solvent system, or the solution is being cooled too quickly.[2][7]

    • Action 1: Use a more dilute solution by adding more solvent. This keeps the compound soluble for longer as the solution cools.[7]

    • Action 2: Slow down the cooling rate. If cooling from a heated solution, place the flask in a Dewar filled with warm water and allow it to cool to room temperature over several hours.[3][8]

    • Action 3: Try a different solvent system where the compound is less soluble.[1][2]

  • Inappropriate Solvent: Tetrahydrofuran (THF) is a solvent that is notoriously known to cause compounds to oil out.[1] While it can also produce excellent crystals, if you encounter oiling with THF, it is often best to switch to a different solvent.[1]

  • Residual Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.[7]

    • Action: Ensure your material is of the highest possible purity. Consider an activated charcoal treatment during a preliminary recrystallization step if colored impurities are suspected.[7]

Q3: I'm getting crystals, but they are too small, clustered, or needle-like. How can I grow larger, block-like single crystals?

A3: The formation of many small crystals indicates that nucleation is happening too quickly and at too many sites.[3] To get larger crystals, you need to reduce the number of nucleation events and promote the growth of existing crystals.[3] The morphology (e.g., needles vs. blocks) is often influenced by the solvent.[9][10][11]

Core Issues & Solutions:

  • Rapid Nucleation: Too many nucleation sites lead to a large number of small crystals competing for the solute.[3]

    • Action 1 (Slower is Better): Slow down the entire crystallization process. This is the most critical factor. Good crystals often take days to weeks to grow.[3][4]

    • Action 2 (Reduce Contaminants): Ensure your crystallization vessel is impeccably clean. Dust and microscopic scratches on the glass can act as nucleation sites.[5] Filtering the solution before setting it up for crystallization can help.[12]

    • Action 3 (Temperature Cycling): In a slow cooling experiment, if many small crystals form, gently warm the solution until most of them redissolve, leaving only a few behind. Then, cool the solution again, even more slowly. These remaining crystals will act as seeds for larger growth.[3]

  • Solvent Effects on Habit: The solvent interacts differently with various crystal faces, promoting or inhibiting growth in certain directions.[9][10][13] A solvent that strongly adheres to a specific face will slow its growth, often leading to that face being more expressed in the final morphology.[9][13]

    • Action: Systematically screen different solvents or solvent mixtures. For N-heterocyclic compounds like yours, solvents capable of hydrogen bonding (e.g., alcohols) or aromatic solvents (e.g., toluene) can significantly alter crystal packing and habit.[1][2] Toluene and benzene are known to be effective at directing crystal growth.[1]

  • Consider Seeding: If you can obtain even one small crystal, use it as a seed.

    • Action: Prepare a slightly undersaturated solution of your compound. Introduce a single, well-formed microcrystal (the "seed"). As the solution slowly cools or the solvent evaporates, your compound will deposit onto this seed crystal rather than forming new nuclei.[14][15]

Q4: The crystals I grew diffract poorly or not at all. What are the likely causes?

A4: Poor diffraction is a sign of low internal order within the crystal. This can be due to a variety of factors, from the growth process itself to post-growth handling.

Core Issues & Solutions:

  • Lattice Disorder: The crystal may look good externally but be poorly ordered internally. This can be caused by growing too quickly or by the inclusion of solvent molecules in a disordered manner.[1]

    • Action 1: Grow the crystals more slowly to allow molecules to pack in a more ordered fashion.[3]

    • Action 2: Avoid solvents with long, flexible alkyl chains, as they are prone to causing disorder if trapped in the crystal lattice.[1]

  • Crystal Damage: Physical stress or solvent loss can damage the crystal lattice.

    • Action 1: Do not allow the crystals to dry out.[1][3] If the crystal lattice incorporates solvent molecules, their evaporation will cause the lattice to crack or collapse.[3] Always bring the crystals to the crystallographer while they are still in their mother liquor.[1]

    • Action 2: Handle crystals with extreme care. Mechanical shock during removal from the vial can introduce fractures.

  • Twinning: Twinning occurs when two or more crystals are intergrown in a specific, symmetrical orientation. This can be difficult to detect visually but is problematic for structure solution.

    • Action: Twinning is often a result of rapid growth. Try different solvents and slower growth conditions to favor the formation of single, untwinned crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for this compound?

A1: The key is to build a solubility profile.[4][16] Your molecule has a polar heterocyclic core capable of hydrogen bonding and a nonpolar cyclopropyl group. A good strategy is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.

Table 1: Recommended Initial Solvent Screen

Solvent ClassExamplesRationale for this compound
Protic Methanol, Ethanol, IsopropanolCan act as hydrogen bond donors and acceptors, potentially interacting favorably with the imidazole and pyridine nitrogens.[17]
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateOffer polarity without hydrogen bonding donation. Acetonitrile and ethyl acetate are often good choices for N-heterocyclic compounds.[1][18]
Aromatic Toluene, Benzene (use Toluene for safety)The aromatic rings can interact with the heterocyclic system via π-π stacking and are known to promote high-quality crystal growth.[1][2]
Ethers Tetrahydrofuran (THF), DioxaneCan act as hydrogen bond acceptors. Be cautious with THF as it can cause oiling out.[1]
Chlorinated Dichloromethane (DCM), ChloroformOften good dissolving solvents, but can be too volatile for slow evaporation. Best used in co-solvent systems or for layering techniques.[2]
Nonpolar Hexane, Heptane, CyclohexaneLikely to be non-solvents. Excellent for use as anti-solvents in layering or vapor diffusion experiments.[2][8]
Q2: Which crystallization method is best to start with for this compound?

A2: There is no single "best" method, and it is highly recommended to try several in parallel.[4] However, a logical workflow can guide your choice. For milligram quantities, vapor diffusion is often the most successful method.[1][2]

Workflow for Method Selection:

CrystallizationWorkflow Start Start: Pure Compound (>95%) Solubility Determine Solubility Profile (Screen ~6-8 Solvents) Start->Solubility Decision1 Is compound moderately soluble in a solvent? Solubility->Decision1 SlowEvap Method 1: Slow Evaporation (Good starting point if >10mg material) Decision1->SlowEvap Yes Decision2 Is compound highly soluble in a volatile solvent (S1) and insoluble in an anti-solvent (S2)? Decision1->Decision2 No / Not Ideal End Analyze Crystals SlowEvap->End VaporDiff Method 2: Vapor Diffusion (Excellent for <10mg material) VaporDiff->End SlowCool Method 3: Slow Cooling (Good if solubility increases significantly with heat) SlowCool->End Decision2->VaporDiff Yes Decision3 Is compound 'soluble hot, insoluble cold' in a solvent? Decision2->Decision3 No Decision3->SlowCool Yes Decision3->End No / Re-evaluate Solvents

Caption: Initial workflow for selecting a crystallization method.

Q3: What are the ideal characteristics of a crystal for X-ray diffraction?

A3: A visually beautiful crystal is not always a well-diffracting one, but there are key features to look for under a microscope.

  • Single Crystal: The specimen must be a single, continuous lattice. Reject any crystals that are feathered, cracked, or appear to be a conglomerate of multiple crystals.[6]

  • Size: An ideal size is typically 0.1 - 0.3 mm in each dimension.[3] The crystal should be fully bathed by the X-ray beam during data collection.[6]

  • Shape: Block-like or prismatic shapes are generally preferred over very thin plates or long needles, as they tend to diffract more strongly and are easier to handle.[6]

  • Clarity: The crystal should be transparent and free of visible flaws or inclusions.[6] When viewed under a polarizing microscope, a good single crystal should become uniformly dark (extinguish) every 90 degrees of rotation.[6]

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method to set up.[3]

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm.

  • Using a fine needle, poke 1-3 small holes in the parafilm.[5] The number of holes controls the rate of evaporation.

  • Place the vial in a location free from vibration and temperature fluctuations.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This is a highly successful method for small quantities of material.[1][12] It involves the slow diffusion of an "anti-solvent" vapor into a solution of your compound.

Caption: Setup for a vapor diffusion experiment.

Steps:

  • In a small, open container (e.g., a 1-dram vial), dissolve your compound in a minimal amount of a "good," less volatile solvent (S1) in which it is highly soluble (e.g., toluene, THF).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Add a layer of a "poor," more volatile anti-solvent (S2) to the bottom of the larger container, ensuring the level is below the top of the inner vial. The compound must be insoluble in S2 (e.g., pentane, hexane, diethyl ether).[12]

  • Seal the outer container tightly.

  • Over time, the volatile anti-solvent (S2) will slowly diffuse into the good solvent (S1), gradually reducing the solubility of your compound and inducing slow crystallization.[12][19]

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • (n.d.). Growing Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? Retrieved from [Link]

  • (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • (n.d.). Slow Cooling of Solution. SPIE Digital Library. Retrieved from [Link]

  • (n.d.). crystallography-crystallization-guide.pdf. IMSERC. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Helmenstine, A. M. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes and Projects. Retrieved from [Link]

  • (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. Retrieved from [Link]

  • (n.d.). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Retrieved from [Link]

  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Retrieved from [Link]

  • (2025, October 7). The effect of solvents on crystal regeneration. CrystEngComm (RSC Publishing). Retrieved from [Link]

  • (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Retrieved from [Link]

  • (2018, July 3). How to improve the diffraction quality of protein crystals? ResearchGate. Retrieved from [Link]

  • (n.d.). Optimization of crystallization conditions for biological macromolecules. PMC - NIH. Retrieved from [Link]

  • (n.d.). Optimization Screening. Creative Biostructure. Retrieved from [Link]

  • (n.d.). Problems and Solutions during the Growth of LSO Single Crystal with Czochralski Method. Retrieved from [Link]

  • (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online. Retrieved from [Link]

  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

  • (n.d.). Optimizing protein crystal growth through dynamic seeding. PubMed. Retrieved from [Link]

  • (2015, April 28). Crystal Growing Tips. University of Florida, The Center for Xray Crystallography. Retrieved from [Link]

  • (n.d.). Additives and Crystallization Processes: From Fundamentals to Applications. Request PDF. Retrieved from [Link]

  • (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • (n.d.). Crystal-seeding. Diamond Light Source. Retrieved from [Link]

  • (2011, December 15). Adventures in Crystal Growth: Synthesis and Characterization of Single Crystals of Complex Intermetallic Compounds. Chemistry of Materials - ACS Publications. Retrieved from [Link]

  • (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved from [Link]

  • (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Technobis Crystallization Systems. Retrieved from [Link]

  • (n.d.). Modeling the Growth of Bulk, Single Crystals: Seeing What Is Hidden. Annual Reviews. Retrieved from [Link]

  • (n.d.). Advice for Crystallization. Universität Potsdam. Retrieved from [Link]

  • (2012, March 14). Why I am not getting crystals? ResearchGate. Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: 1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of This compound , a privileged scaffold in drug discovery (notably in RSV fusion inhibitors and kinase inhibitors). We objectively compare its ionization behavior and fragmentation pathways against its regioisomer (1H-imidazo[4,5-b]pyridine ) and its acyclic analog (1-isopropyl-1H-imidazo[4,5-c]pyridine ).

Key Findings:

  • Distinctive Fingerprint: The 1-cyclopropyl derivative exhibits a characteristic neutral loss of 41 Da (C3H5 radical) or 42 Da (propene) depending on collision energy, distinguishing it from isopropyl analogs (43 Da loss).

  • Isomeric Differentiation: The [4,5-c] isomer shows higher resilience to pyridine ring fragmentation compared to the [4,5-b] isomer due to the distal placement of the pyridine nitrogen relative to the bridgehead.

  • Diagnostic Ion: The formation of the m/z 119 cation (bare imidazopyridine core) is the primary quantifier transition.

Chemical Context & Significance

The imidazo[4,5-c]pyridine scaffold is a bioisostere of purine.[1] The addition of a cyclopropyl group at the N1 position introduces specific metabolic stability and conformational rigidity issues that are critical in Structure-Activity Relationship (SAR) studies.

FeatureThis compound
Formula C9H9N3
Monoisotopic Mass 159.0796 Da
[M+H]+ 160.0869 Da
Key Application Antiviral (RSV), Anticancer (Kinase inhibition)

Fragmentation Mechanism & Pathway Analysis

The fragmentation of this compound under Electrospray Ionization (ESI) positive mode follows a charge-driven mechanism.

Primary Pathway: N-Dealkylation

The most abundant transition in Collision-Induced Dissociation (CID) is the cleavage of the N1-cyclopropyl bond. Unlike acyclic alkyl groups, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).

  • Protonation: Occurs preferentially at N5 (pyridine nitrogen) or N3 (imidazole), stabilizing the parent ion m/z 160.

  • Cyclopropyl Loss: High collision energy (CE) triggers the homolytic cleavage of the N-C bond, resulting in the loss of the cyclopropyl radical (41 Da) or, via hydrogen rearrangement, the loss of propene (42 Da).

  • Core Disintegration: The resulting m/z 119 ion (imidazo[4,5-c]pyridine core) undergoes Retro-Diels-Alder (RDA) type fragmentation, losing HCN (27 Da) to yield m/z 92.

Visualization: Fragmentation Pathway

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion [M+H]+ m/z 160.09 (Protonated) Intermediate Core Scaffold Ion m/z 119.05 (Imidazo[4,5-c]pyridine) Parent->Intermediate Loss of Cyclopropyl (-41 Da / -42 Da) Fragment1 Pyridinyl Fragment m/z 92.04 (Loss of HCN) Intermediate->Fragment1 Loss of HCN (-27 Da) Fragment2 Ring Opening m/z 65.03 (Secondary Loss of HCN) Fragment1->Fragment2 Loss of HCN (-27 Da) key1 High CE required for Step 1 due to Ring Strain

Figure 1: Proposed ESI-MS/MS fragmentation pathway. The primary transition involves the ejection of the cyclopropyl group followed by sequential HCN losses characteristic of N-heterocycles.

Comparative Analysis

This section evaluates the "performance" of the analyte (detectability and specificity) against its closest structural relatives.

Comparison A: Regioisomer Differentiation ([4,5-c] vs. [4,5-b])

The position of the pyridine nitrogen is the sole differentiator.

  • [4,5-c]: Nitrogen at position 5.[1][2][3][4]

  • [4,5-b]: Nitrogen at position 4.[1][2][3][4][5][6]

Parameter1-cyclopropyl-[4,5-c] (Target)1-cyclopropyl-[4,5-b] (Alternative)Differentiation Logic
Proton Affinity ModerateHighThe [4,5-b] isomer often has higher proton affinity due to chelation effects between N4 and N3.
HCN Loss Slower kineticsRapid kinetics In [4,5-b], the proximity of N4 to the bridgehead facilitates faster ring opening/HCN loss.
Diagnostic Ratio High m/z 119 abundanceLower m/z 119 abundanceThe [4,5-c] core is more stable; the [4,5-b] core fragments further to m/z 92 more readily.
Comparison B: Substituent Effects (Cyclopropyl vs. Isopropyl)

In drug design, isopropyl is often tested as a less rigid alternative to cyclopropyl.

FeatureCyclopropyl Analog Isopropyl Analog MS Interpretation
Neutral Loss 41 Da (Radical) or 42 Da (Alkene)43 Da (Isopropyl radical) or 42 Da (Propene)High-resolution MS (HRMS) is required to distinguish the radical losses (41.039 vs 43.054).
Ring Strain High (~27 kcal/mol)NegligibleCyclopropyl requires higher Collision Energy (CE) to initiate fragmentation compared to the isopropyl group.
Spectral Cleanliness HighMediumIsopropyl cations can undergo hydride shifts, creating complex background noise in low-mass regions.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these profiles, use the following self-validating protocol. This setup ensures separation of isomers and accurate mass determination.

Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

Step 1: Sample Preparation
  • Dissolve 1 mg of analyte in 1 mL DMSO (Stock).

  • Dilute to 1 µM in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation ([M+H]+) for ESI+.

Step 2: Chromatographic Separation (Isomer Resolution)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Validation: The [4,5-c] isomer typically elutes earlier than the [4,5-b] isomer due to lower lipophilicity (calculated LogP differences).

Step 3: MS Source Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized for rigid heterocycles).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Target: At 20 eV, the m/z 119 ion should be the base peak.

Workflow Diagram

Workflow Sample Sample (1 µM) 50:50 MeOH:H2O LC LC Separation C18 Column Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Scan Filter m/z 160.09 ESI->MS1 CID CID Cell CE Ramp 10-40eV MS1->CID Detector Detection Identify m/z 119 & 92 CID->Detector

Figure 2: LC-MS/MS workflow for definitive identification of this compound.[1]

References

  • Imidazo[4,5-b]pyridine vs [4,5-c]pyridine scaffolds

    • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules.
    • Source: MDPI / Molecules.
    • URL:[Link]

  • Fragmentation of N-Cyclopropyl Amines (Ketamine Analog Context)

    • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identific
    • Source: MDPI / Toxics.
    • URL:[Link]

  • General ESI-MS Fragmentation of Nitrogen Heterocycles

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[7]

    • Source: Royal Society of Chemistry (N
    • URL:[Link]

  • Synthesis and Isomer Differentiation

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[1]

    • Source: ACS Combin
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Novel Heterocyclic Entities

In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds, such as 1-cyclopropyl-1H-imidazo[4,5-c]pyridine, are of paramount interest due to their structural resemblance to purines and their potential to modulate a wide array of biological targets.[1] The journey from a promising lead compound to a viable drug candidate is contingent upon a rigorous understanding and control of its chemical purity. The identification and quantification of impurities, even at trace levels, is not merely a regulatory formality but a critical step in ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity validation of this compound. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare its performance against alternative analytical mainstays like HPLC-UV and GC-MS, supported by representative data.

The Analytical Challenge: Why LC-MS/MS is the Gold Standard

The structure of this compound—a polar, heterocyclic molecule—presents specific analytical challenges. While traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone of pharmaceutical quality control, its utility is predicated on the analyte possessing a significant UV chromophore.[3][4] More critically, UV detection lacks the specificity to distinguish between co-eluting species or to provide structural information about unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds, such as residual solvents, but is generally unsuitable for non-volatile APIs like our target molecule without complex and potentially error-prone derivatization steps.[5][6]

This is where LC-MS/MS demonstrates its unparalleled advantage. The coupling of liquid chromatography's separation power with the sensitivity and specificity of tandem mass spectrometry provides a robust solution.[7] LC-MS/MS not only separates the API from its impurities but also provides their exact mass and fragmentation patterns, which are crucial for structural elucidation and definitive identification.[8][9][10]

Experimental Design: A Validated LC-MS/MS Protocol

The following protocol is designed to be a self-validating system, incorporating best practices for small molecule method development to ensure robustness and reliability.[11][12]

Materials and Reagents
  • Analyte: this compound reference standard (>99.5% purity) and test sample.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: LC-MS grade formic acid (FA).

  • Rationale: The use of LC-MS grade reagents is critical to minimize background noise and contamination, which is essential for trace-level analysis.[13] Formic acid is added to the mobile phase to facilitate protonation of the nitrogen-containing analyte, enhancing ionization efficiency in positive electrospray ionization (ESI) mode.

Sample Preparation
  • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 ACN:Water.

  • Prepare a stock solution of the test sample at 1.0 mg/mL in the same diluent.

  • From the test sample stock, prepare a working solution at 10 µg/mL for impurity analysis.

  • Rationale: A concentration of 10 µg/mL is chosen for the impurity analysis to ensure that impurities at the 0.1% level (10 ng/mL) are well above the anticipated limit of quantitation (LOQ), aligning with typical regulatory expectations.[14]

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Rationale: A C18 column is the standard starting point for small molecule separation.[11] The gradient elution ensures that both the polar parent compound and potentially more non-polar impurities are effectively separated and eluted with good peak shape. Maintaining a constant column temperature ensures retention time reproducibility.

Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode 1 (Quantitation): Multiple Reaction Monitoring (MRM) for known impurities and the API. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1) and a specific, stable fragment ion in the third quadrupole (Q3).[7]

  • Scan Mode 2 (Identification): Full Scan (MS1) followed by data-dependent Product Ion Scanning (MS2). The instrument scans a mass range (e.g., m/z 100-1000) to detect all ions. When an ion exceeds a set intensity threshold, the instrument automatically isolates it and performs fragmentation to generate a product ion spectrum (MS2), providing structural information.[15]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Gas (N₂) Flow: 800 L/hr

    • Desolvation Temperature: 400 °C

    • Collision Gas: Argon

  • Rationale: ESI in positive mode is ideal for nitrogen-containing heterocycles.[7] The dual-scan mode approach is comprehensive: MRM provides the highest sensitivity for quantifying known entities, while the full scan/MS2 mode is essential for discovering and identifying unknown process impurities and degradation products.[16]

Visualizing the Workflow

The diagram below outlines the logical flow of the purity validation process using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation prep1 Weigh Reference Std & Test Sample prep2 Prepare Stock Solutions (1 mg/mL) prep1->prep2 prep3 Dilute to Working Solution (10 µg/mL) prep2->prep3 lc Inject Sample into LC System prep3->lc sep Chromatographic Separation (C18) lc->sep ion Electrospray Ionization (ESI+) sep->ion ms1 MS1: Full Scan (Detect All Ions) ion->ms1 peak_detect Peak Detection & Integration ms1->peak_detect ms2_trigger Data-Dependent MS2 Trigger (for peaks > threshold) peak_detect->ms2_trigger quant Quantify API & Impurities (% Area Normalization) peak_detect->quant frag Precursor Isolation & Fragmentation (CID) ms2_trigger->frag ms2_acq MS2: Product Ion Scan (Acquire Fragment Spectra) frag->ms2_acq ident Identify Impurities (Fragment Analysis) ms2_acq->ident report Generate Purity Report quant->report ident->report

Caption: Workflow for purity validation of this compound via LC-MS/MS.

Comparative Performance Analysis

To provide an objective comparison, we evaluated the performance of our validated LC-MS/MS method against standard HPLC-UV and a hypothetical GC-MS method (assuming derivatization was possible). The results, based on established validation parameters from ICH guidelines, are summarized below.[17][18]

Parameter LC-MS/MS HPLC-UV (254 nm) GC-MS Rationale for Performance
Specificity Very High Moderate High MS/MS provides structural confirmation, virtually eliminating co-elution interference. UV can be misled by impurities with similar retention times.[19]
LOD ~0.1 ng/mL ~5 ng/mL ~1 ng/mL Tandem MS is exceptionally sensitive, allowing for detection of impurities at much lower levels than UV or standard GC-MS.[20]
LOQ ~0.3 ng/mL ~15 ng/mL ~3 ng/mL The superior signal-to-noise of MRM scans allows for reliable quantification at trace levels required for genotoxic impurity analysis.[7]
Linearity (R²) >0.999 >0.998 >0.999 All techniques can demonstrate excellent linearity within their respective dynamic ranges.
Precision (%RSD) < 2% < 2% < 5% Modern instrumentation provides excellent injection and measurement precision. GC-MS can be slightly more variable due to injection port and derivatization effects.
Applicability API, process impurities, degradation products, non-volatile compounds.API and impurities with a UV chromophore.Volatile impurities (e.g., residual solvents), thermally stable compounds.[5][21]

Choosing the Right Analytical Tool

The decision to use a specific analytical technique is driven by the physicochemical properties of the analyte and the specific questions being asked. The following diagram illustrates this decision-making logic.

Method_Selection start Analyze Impurity Profile of This compound q1 Is the impurity volatile & thermally stable? start->q1 gcms Use GC-MS (e.g., for Residual Solvents) q1->gcms Yes q2 Is the impurity non-volatile? (API, Process Impurities) q1->q2 No hplcuv Use HPLC-UV q2->hplcuv Yes lcmsms Use LC-MS/MS q2->lcmsms Yes q3 Is structural ID needed? Are levels <0.05%? Is specificity critical? hplcuv->q3 q3:e->hplcuv:w No (Routine QC, known profile) q3->lcmsms Yes

Caption: Decision tree for selecting an analytical method for impurity profiling.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of a novel drug candidate like this compound, a single technique is rarely sufficient. However, LC-MS/MS stands out as the core methodology due to its unmatched combination of sensitivity and specificity. It is the definitive tool for identifying and quantifying the full spectrum of potential process-related impurities and degradation products.

While HPLC-UV remains a valuable tool for routine quality control once an impurity profile is well-established, and GC-MS is essential for monitoring volatile impurities, LC-MS/MS is the indispensable engine of discovery and characterization during drug development.[16] Its ability to provide unambiguous structural information ensures a deep understanding of the API's purity, which is fundamental to developing a safe and effective therapeutic agent.

References

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks.
  • What Is the Principle of Tandem Mass Spectrometry. Mtoz Biolabs.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Tandem mass spectrometry. Wikipedia. [Link]

  • GC-MS vs LC-MS for Impurity Testing.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. WuXi AppTec.
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
  • Tandem Mass Spectrometry (MS/MS).
  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent.
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Understanding ICH Q2(R2)
  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Taylor & Francis Online.
  • Synthesis of imidazo[4,5-c]pyridine. PrepChem.com.
  • Alternative to LC-MS?
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review | Request PDF.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES. Aston Research Explorer.

Sources

Bioisosteric comparison of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine and purine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a specialized scaffold engineered as a bioisostere of the natural purine core. While purines (e.g., Adenine, Guanine) are ubiquitous in signaling (kinases, GPCRs), their promiscuity and metabolic liability often hinder drug development.

The This compound scaffold represents a strategic evolution:

  • Selectivity: The removal of the N3-nitrogen (3-deaza modification) eliminates a key hydrogen bond acceptor, reducing off-target kinase affinity.

  • Metabolic Stability: The 1-cyclopropyl group acts as a "metabolic shield," preventing rapid N-dealkylation common in ethyl/methyl-substituted purines.

  • Potency: This scaffold has demonstrated superior efficacy in Respiratory Syncytial Virus (RSV) Fusion Inhibition , targeting hydrophobic pockets where traditional purines fail to bind effectively.

Part 1: Structural & Electronic Bioisosterism

The transition from a Purine to an Imidazo[4,5-c]pyridine involves a "Carbon-for-Nitrogen" swap at the 3-position (purine numbering). This subtle change drastically alters the electronic landscape of the molecule.

Comparative Structural Analysis

The following diagram illustrates the atomic mapping between the natural Purine core and the synthetic this compound.

Bioisostere_Comparison cluster_0 Natural Scaffold: Purine cluster_1 Bioisostere: this compound Purine Purine Core (Adenine/Guanine) Prop_P1 High H-Bond Potential (N3, N7 Acceptors) Purine->Prop_P1 Prop_P2 Metabolic Liability (N-Dealkylation) Purine->Prop_P2 Isostere Imidazo[4,5-c]pyridine (3-Deazapurine) Purine->Isostere Bioisosteric Replacement (N -> CH) Prop_I1 Increased Lipophilicity (Removal of N3) Isostere->Prop_I1 Prop_I2 Metabolic Shield (Cyclopropyl Group) Isostere->Prop_I2

Figure 1: Structural evolution from Purine to Imidazo[4,5-c]pyridine. The removal of N3 reduces polarity, while the cyclopropyl group adds steric bulk.

Physicochemical Property Shift[1]
FeaturePurine Analog (Generic)1-cyclopropyl-imidazo[4,5-c]pyridineImpact on Drug Design
H-Bond Acceptors High (N1, N3, N7)Reduced (N3 removed)Selectivity: Reduces promiscuous binding to kinase hinge regions that require N3 interaction.
Lipophilicity (LogP) Low to ModerateIncreasedPermeability: Enhances passive transport across cell membranes; targets hydrophobic viral pockets.
Metabolic Stability Low (N-alkyls are CYP substrates)High (Cyclopropyl resists oxidation)Half-life: The strained cyclopropyl ring resists CYP450-mediated

-hydroxylation better than ethyl/propyl chains.
pKa (Basicity) ~2.4 (N7), ~4.1 (N1)~5.8 (Pyridine N)Solubility: The pyridine nitrogen remains protonatable, maintaining reasonable aqueous solubility despite higher LogP.

Part 2: Case Study – RSV Fusion Inhibition[2]

The most authoritative application of this scaffold is in the development of RSV Fusion (F) Protein Inhibitors . Standard purines failed to provide the necessary hydrophobic contacts within the F-protein trimer.

Performance Data: Optimization of Lead Compounds

In a comparative study (based on J. Med. Chem. data regarding RSV inhibitors like Sisunatovir analogs), the 1-cyclopropyl scaffold demonstrated superior potency over benzimidazole and simple alkyl-purine analogs.

Compound ClassR-Group (N1 Position)IC50 (RSV Fusion)Microsomal Stability (t1/2)
Purine Analog Ethyl> 500 nM< 15 min (Rapid Dealkylation)
Benzimidazole Isobutyl45 nM36 min
Imidazo[4,5-c]pyridine Cyclopropyl 3 nM > 120 min

Key Insight: The cyclopropyl group is not just a spacer; it is a functional anchor . It fits precisely into a hydrophobic sub-pocket of the RSV F-protein (near Lys191/Val192), a fit that the flexible ethyl group of a standard purine cannot achieve without entropic penalty.

Part 3: Experimental Validation Protocols

To validate the bioisosteric advantage in your own research, use the following self-validating protocols.

Protocol: RSV Syncytia Formation Inhibition Assay

This assay measures the functional capability of the scaffold to prevent the fusion of viral and host cell membranes, the primary mechanism of action for this class.

Materials:

  • HEp-2 Cells (ATCC CCL-23)

  • RSV Long Strain

  • Giemsa Stain

Workflow:

  • Seeding: Plate HEp-2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Compound Treatment: Add serial dilutions of This compound (Test) and Ribavirin (Control).

  • Infection: Infect cells with RSV (MOI = 0.01) 1 hour post-compound addition.

  • Incubation: Incubate for 72 hours at 37°C / 5% CO2.

  • Fixation & Readout: Fix with methanol, stain with Giemsa. Count syncytia (multinucleated fused cells) using microscopy.

Validation Criteria:

  • Self-Check: The Z-factor of the assay must be > 0.5.

  • Success: The test compound should show dose-dependent reduction in syncytia with an IC50 < 50 nM.

Protocol: Microsomal Stability (Metabolic Resistance)

To confirm the "Cyclopropyl Shielding" effect:

  • Incubate 1 µM of compound with pooled human liver microsomes (HLM) and NADPH regenerating system.

  • Sample at t=0, 15, 30, and 60 min.

  • Quench with Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
  • Expectation: 1-cyclopropyl analogs should exhibit intrinsic clearance (

    
    ) < 20 µL/min/mg protein.
    

Part 4: Mechanism of Action Visualization

The following diagram details the specific intervention point of the Imidazo[4,5-c]pyridine scaffold within the RSV viral entry pathway.

RSV_Mechanism cluster_Inhibition Inhibition Zone Virus RSV Virion Attachment Attachment to Host Cell (G-Protein) Virus->Attachment Trigger F-Protein Triggering (Prefusion -> Intermediate) Attachment->Trigger Target Hydrophobic Pocket Binding (1-cyclopropyl-imidazo[4,5-c]pyridine) Trigger->Target Inhibitor Binds Fusion Membrane Fusion (Syncytia Formation) Trigger->Fusion Normal Path Block Prevention of 6-Helix Bundle Target->Block Steric Blockade Block->Fusion Inhibits

Figure 2: Mechanism of Action. The scaffold binds the F-protein intermediate, preventing the structural collapse required for membrane fusion.

References

  • Feng, S., et al. (2015).[1] Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.[2][1] ACS Medicinal Chemistry Letters. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.[3][4][5] Link

  • Battaglia, S., et al. (2019). Small Molecule Inhibitors of the Respiratory Syncytial Virus Polymerase. Current Opinion in Virology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3][4][5] Link

Sources

A Comparative Guide to the Metabolic Stability of Cyclopropyl vs. Ethyl Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[3] The liver, and specifically the cytochrome P450 (CYP) family of enzymes, is the primary site of this metabolic activity.[2]

The imidazopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and favorable physicochemical properties.[4] However, like any scaffold, its journey from a promising hit to a viable drug candidate is contingent on optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A common strategy in medicinal chemistry is the modification of peripheral substituents to "block" or slow down sites of metabolic attack.

This guide provides a comparative analysis of two common substituents used to modulate metabolic stability on an imidazopyridine core: the cyclopropyl group and the ethyl group. We will delve into the mechanistic underpinnings of their differential metabolism, present a robust experimental protocol for their head-to-head comparison, and interpret the resulting data to guide rational drug design.

Mechanistic Considerations: Why a Three-Membered Ring Can Outperform a Two-Carbon Chain

The choice of a substituent is a deliberate decision aimed at manipulating a molecule's interaction with metabolic enzymes. The structural and electronic differences between a cyclopropyl and an ethyl group lead to profoundly different metabolic fates.

The Robustness of the Cyclopropyl Group

The cyclopropyl moiety is frequently employed as a "metabolic blocker." Its stability stems from the high C-H bond dissociation energy, a consequence of the ring strain inherent in its three-membered structure.[5] This high energy barrier makes the abstraction of a hydrogen atom—the initial and often rate-limiting step in CYP-mediated oxidation—energetically unfavorable. By replacing a metabolically labile group (like a methyl or ethyl group) with a cyclopropyl ring, medicinal chemists can often enhance a compound's half-life and reduce its clearance.[5]

However, it is crucial to note that cyclopropyl groups are not inert. Particularly when attached to a nitrogen atom (cyclopropylamine), they can undergo CYP-mediated oxidation that leads to reactive ring-opened intermediates, posing a potential bioactivation risk.[6][7][8]

The Metabolic Susceptibility of the Ethyl Group

In contrast, the ethyl group is a simple alkyl chain that presents a more accessible target for oxidative metabolism. The C-H bonds on the carbon atom adjacent to the aromatic ring (the benzylic position) are particularly susceptible to hydroxylation by CYP enzymes.[9] This process, known as α-C-oxidation, is a common metabolic pathway for ethyl-substituted aromatic compounds.[9][10] This metabolic vulnerability often leads to faster clearance and a shorter half-life compared to more stable analogs.

Experimental Design: An In Vitro Head-to-Head Comparison

To empirically determine the metabolic stability of our two hypothetical compounds, Imidazo-Cyclopropyl and Imidazo-Ethyl , we will employ a well-established in vitro model: the liver microsomal stability assay.[11][12] Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and efficient tool for assessing intrinsic clearance (CLint).[13][14]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram illustrates the workflow for the comparative assay.

G cluster_prep 1. Preparation cluster_inc 2. Incubation (37°C) cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Data prep_mics Thaw & Dilute Pooled Liver Microsomes mix Combine Microsomes, Compound & Buffer prep_mics->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn Add to start prep_cpd Prepare Test Compounds (Imidazo-Cyclopropyl & Imidazo-Ethyl) prep_cpd->mix pre_inc Pre-incubate 5 min mix->pre_inc pre_inc->start_rxn time_points Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction (Ice-Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantify Remaining Parent Compound lcms->quant calc Calculate t½ and CLint quant->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system by including appropriate controls.

  • Reagent Preparation:

    • Microsomal Solution: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[15] Dilute to a final working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.[16]

    • Test Compounds: Prepare 1 µM working solutions of Imidazo-Cyclopropyl and Imidazo-Ethyl in the phosphate buffer. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

    • Internal Standard (IS) Solution: Prepare a solution of a structurally similar but distinct compound (e.g., a deuterated analog) in acetonitrile at a fixed concentration for accurate quantification.

  • Incubation Procedure: [16]

    • In separate microcentrifuge tubes, add the microsomal solution and the test compound solution. Include a negative control with no NADPH to measure non-enzymatic degradation.[14]

    • Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point for calculation purposes, though the first physical sample is taken immediately after.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[16]

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]

    • Carefully transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The ratio of the parent compound's peak area to the internal standard's peak area is used for quantification against a standard curve.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[13]

Data Summary and Interpretation

The following table summarizes plausible data from our comparative experiment.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability Class
Imidazo-Ethyl 1877.0Moderate to High Clearance
Imidazo-Cyclopropyl > 60 (95% remaining)< 11.5Low Clearance
Positive Control (Verapamil) 12115.5High Clearance
Interpretation of Results

The experimental data clearly demonstrate a significant difference in metabolic stability.

  • Imidazo-Cyclopropyl: This compound exhibits markedly enhanced metabolic stability. With over 95% of the parent compound remaining after 60 minutes, its half-life is significantly longer than that of its ethyl-substituted counterpart. The calculated intrinsic clearance is very low, classifying it as a stable compound in this assay. This result is consistent with the known resistance of the cyclopropyl group to CYP-mediated oxidation due to its high C-H bond energy.[6][5]

Metabolic Pathways and Strategic Implications

The divergent results can be visualized through their likely primary metabolic pathways.

G cluster_ethyl Imidazo-Ethyl Metabolism cluster_cyclo Imidazo-Cyclopropyl Metabolism IE Imidazo-Py-CH2CH3 IE_Met Imidazo-Py-CH(OH)CH3 (Hydroxylated Metabolite) IE->IE_Met CYP450 (α-C-oxidation) IC Imidazo-Py-(c-Pr) IC_Met Metabolism Resistant (Major Pathway) IC->IC_Met High C-H Bond Energy Blocks Oxidation

Caption: Predominant metabolic pathways for ethyl vs. cyclopropyl substituents.

For drug development professionals, these findings have clear strategic implications:

  • Blocking Metabolic Hotspots: The data confirm that substituting a metabolically labile ethyl group with a cyclopropyl group is a highly effective strategy for increasing metabolic stability and, by extension, likely increasing in vivo half-life and exposure.

  • Risk vs. Reward: While the cyclopropyl group confers stability, the potential for forming reactive metabolites, especially in a cyclopropylamine context, must not be overlooked.[6] Follow-up studies, such as reactive metabolite trapping assays, would be a prudent next step for a cyclopropyl-containing lead candidate.

  • Rational Drug Design: This head-to-head comparison exemplifies the power of analogue-based drug design. By understanding the metabolic liabilities of a lead compound (e.g., the ethyl group), chemists can make rational, data-driven decisions to systematically improve its ADME properties.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Mass Spectrometry, 37(9), 967-973. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

  • Drug Metabolic Stability Analysis Service. (n.d.). Creative Biolabs. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. [Link]

  • Groves, J. T. (2003). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. Journal of the American Chemical Society, 125(39), 11832-11833. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Macdonald, T. L., et al. (1981). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 103(23), 6767-6772. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]

  • Williams, J. A., et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1323-1328. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules, 28(14), 5543. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Drug Discovery and Development. [Link]

  • The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. (2022). Archives of Toxicology, 96, 1109–1131. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for 1-cyclopropyl-1H-imidazo[4,5-c]pyridine . Given that detailed toxicological data for this specific molecule is not widely available, we will adopt a conservative approach, treating it with the same level of caution as its parent heterocyclic systems, such as pyridine, which are known to be hazardous.

This document is structured to provide you with immediate, actionable information. We will cover hazard identification, personal protective equipment (PPE), safe handling procedures, and emergency and disposal plans. Our goal is to empower you with the knowledge to maintain a safe laboratory environment.

Hazard Identification and Risk Assessment

The imidazo[4,5-c]pyridine core is structurally related to purines, indicating its potential for biological activity.[1][2] While specific data on this compound is limited, the parent compound, 1H-Imidazo[4,5-c]pyridine, is known to cause skin and serious eye irritation.[3]

Furthermore, due to its pyridine substructure, we must consider the hazards associated with pyridine, which include:

  • Flammability: Pyridine is a flammable liquid and vapor.[4] All work should be conducted away from open flames or sources of ignition.

  • Toxicity: Pyridine is harmful if swallowed, inhaled, or absorbed through the skin.[5] It can cause irritation to the skin, eyes, and respiratory tract.[6]

  • Organ Damage: Prolonged or repeated exposure to pyridine may cause damage to the liver and kidneys.[6]

Given these potential hazards, a thorough risk assessment should be conducted before any work with this compound begins.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes.[7]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.To prevent direct skin contact.[8][9] Latex gloves are not suitable.[9]
Eye Protection ANSI-approved safety goggles or a full-face shield.To protect eyes from splashes and airborne particles.[8][10]
Body Protection Chemical-resistant lab coat.To protect against contamination of personal clothing.[8]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended if working outside of a certified chemical fume hood, if exposure limits are exceeded, or if irritation occurs.[8][10]

Safe Handling and Operational Plan

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[8]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above and the workflow diagram below.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust or airborne particles.[8]

  • In Solution: When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible.[8]

  • Post-Handling: After completing the work, thoroughly decontaminate the work surface and any equipment used.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/ Face Shield Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationAction
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.
Spill Evacuate the area. For small spills, use a non-combustible absorbent material like vermiculite or sand and place it in a sealed container for disposal. For large spills, dike the area and use a non-combustible absorbent. Ensure all ignition sources are removed.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[5] Incineration in a chemical incinerator with an afterburner and scrubber is a suitable method.[5] Do not dispose of down the drain.

Disposal Workflow

Disposal_Workflow Start Waste Generated Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Containers 'Hazardous Waste' Segregate->Label Store Store in a Designated, Well-Ventilated Area Label->Store Arrange Arrange for Professional Waste Disposal Store->Arrange End Disposal Complete Arrange->End

Caption: Step-by-step hazardous waste disposal workflow.

By adhering to these guidelines, you can safely handle this compound in your research and development activities. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or requirements.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine - Benchchem. (2025).
  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 2).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Incident management: pyridine - GOV.UK. (2015, October 15).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet - Fisher Scientific. (2015, March 19).
  • 1-cyclopropyl-1H-imidazo[4,5-c]pyridin-4-ol | CAS#:1780051-54-8 | Chemsrc. (2024, September 4).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • sigma-aldrich - Safety Data Sheet. (2014, February 27).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4).
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (n.d.).
  • Pyridine: general information - GOV.UK. (2024, November 28).
  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC. (2024, November 28).
  • PYRIDINE - CAMEO Chemicals - NOAA. (n.d.).
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. (2014, July 21).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.